Product packaging for 4-Methylphthalic acid(Cat. No.:CAS No. 4316-23-8)

4-Methylphthalic acid

Cat. No.: B1212934
CAS No.: 4316-23-8
M. Wt: 180.16 g/mol
InChI Key: CWJJAFQCTXFSTA-UHFFFAOYSA-N
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Description

4-Methylphthalic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83573. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B1212934 4-Methylphthalic acid CAS No. 4316-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylphthalic acid
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InChI

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWJJAFQCTXFSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063406
Record name 1,2-Benzenedicarboxylic acid, 4-methyl-
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Molecular Weight

180.16 g/mol
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CAS No.

4316-23-8
Record name 4-Methylphthalic acid
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Record name 4-Methyl-o-phthalate
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methylphthalic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 4-methylphthalic acid. The information is presented to support research, development, and application activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Identity and Structure

This compound, also known as 4-methyl-1,2-benzenedicarboxylic acid, is an aromatic dicarboxylic acid. Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a methyl group at the 4-position.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference(s)
IUPAC Name 4-Methylbenzene-1,2-dicarboxylic acid[1][2]
Synonyms 4-Methyl-1,2-benzenedicarboxylic acid, Phthalic acid, 4-methyl-[2]
CAS Number 4316-23-8[2]
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [3]
Appearance White to light yellow crystalline powder or lump[2][4]
Melting Point 146-148 °C[5]
Boiling Point Decomposes before boiling at atmospheric pressure. The related anhydride boils at 140-142 °C (12 Torr).
Density 1.1987 g/cm³ (estimate)[4]

Table 2: Solubility and Acidity

PropertyValueReference(s)
Water Solubility 3.984 g/L (at room temperature)[4]
Solubility in Organic Solvents Soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in non-polar solvents.[1]
pKa₁ (predicted) 3.32 ± 0.10[4]
pKa₂ Data not readily available

Spectral Data

Spectral data are crucial for the identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectra are available in spectral databases and typically show characteristic peaks for the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acids, C=O stretching of the carbonyl groups, and C-H stretching of the aromatic ring and methyl group.

Crystal Structure

Experimental Protocols

Synthesis of this compound via Hydrolysis of 4-Methylphthalic Anhydride

A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding anhydride.

Workflow for the Synthesis of this compound:

G cluster_0 Reaction cluster_1 Work-up & Purification A 4-Methylphthalic Anhydride C Heating under Reflux A->C B Water (H₂O) B->C D Cooling & Crystallization C->D Reaction Mixture E Filtration D->E F Washing with Cold Water E->F G Drying F->G H Pure this compound G->H Final Product

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-methylphthalic anhydride.

  • Hydrolysis: Add a sufficient amount of distilled water to the flask. The mixture is then heated to reflux with stirring. The progress of the hydrolysis can be monitored by the dissolution of the anhydride.

  • Crystallization: After the reaction is complete (typically when a clear solution is formed), the heat is removed, and the solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the product.

  • Isolation: The crystalline this compound is collected by vacuum filtration.

  • Purification: The collected crystals are washed with a small amount of cold distilled water to remove any unreacted starting material or soluble impurities.

  • Drying: The purified product is dried in a vacuum oven at a moderate temperature to remove residual water.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable.

Table 3: Exemplary HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV spectrophotometer at a wavelength where the analyte has significant absorbance (e.g., 240 nm).
Injection Volume 10-20 µL
Sample Preparation The sample should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Reactivity and Applications

This compound undergoes typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the corresponding acid chloride.[1] It serves as a valuable building block in organic synthesis. Its applications include:

  • Precursor for Polymers: Used in the synthesis of polyesters and alkyd resins.

  • Intermediate for Plasticizers: Can be converted into phthalate esters, which are used as plasticizers for polymers.

  • Synthesis of Dyes and Pigments: Employed as a starting material in the manufacturing of certain dyes.

  • Drug Development: The phthalic acid motif is present in some pharmaceutical compounds, and this compound can be used as a starting material or intermediate in the synthesis of new drug candidates.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to 4-Methylphthalic Acid (CAS 4316-23-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic acid, with the CAS number 4316-23-8, is an organic compound belonging to the family of aromatic dicarboxylic acids.[1][2] Structurally, it is a derivative of phthalic acid, featuring a methyl group substitution on the benzene ring.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, analysis, and potential biological interactions of this compound, tailored for professionals in research, and drug development. While its primary industrial application lies in the synthesis of agrochemicals, its structural similarity to biologically active phthalates warrants a closer examination of its properties for broader research applications.[3][4][5]

Core Properties of this compound

The physicochemical properties of this compound are fundamental to its handling, reactivity, and potential applications. A summary of these properties is presented in the tables below.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 4316-23-8[1][6]
Molecular Formula C₉H₈O₄[1][6]
Molecular Weight 180.16 g/mol [6]
Appearance White to light yellow crystalline solid or powder[1][2][3]
Melting Point 146-148 °C[3]
Density 1.4 ± 0.1 g/cm³[3]
LogP 1.27[3]
Polar Surface Area 74.6 Ų[3]
Solubility Profile
SolventSolubilitySource(s)
Water Limited solubility[1]
Polar Organic Solvents Soluble[1]
Methanol Soluble
Ethanol Soluble
Acetone Soluble

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of its anhydride precursor, 4-methylphthalic anhydride, followed by hydrolysis.

A common method for the synthesis of 4-methylphthalic anhydride is through a Diels-Alder reaction between isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, which is then dehydrogenated using bromine in the presence of an acid acceptor like pyridine or dimethylformamide (DMF).

Methodology:

  • Diels-Alder Reaction: In a reaction vessel equipped with a stirrer and a condenser, maleic anhydride is heated until molten. Isoprene is then added dropwise to the molten maleic anhydride. The reaction is exothermic and may require external cooling to maintain the temperature. The mixture is stirred until the reaction is complete, yielding 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

  • Dehydrogenation: The crude 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is heated, and a catalytic amount of pyridine or DMF is added. Bromine is then added dropwise to the mixture. The reaction is maintained at an elevated temperature until the evolution of hydrogen bromide gas ceases.

  • Isolation: The resulting 4-methylphthalic anhydride can be purified by distillation under reduced pressure.

4-methylphthalic anhydride is readily hydrolyzed to this compound in the presence of water.

Methodology:

  • Hydrolysis: 4-methylphthalic anhydride is added to water and the mixture is heated, typically to boiling, with stirring. The anhydride ring opens to form the dicarboxylic acid.

  • Purification: The resulting solution is cooled to induce crystallization of this compound. The crystals can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture, can be performed for further purification.

Analytical Protocols

Accurate characterization of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this.

This protocol is adapted from methods used for similar aromatic carboxylic acids.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: A mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape. A typical starting point could be a 50:50 (v/v) mixture. The mobile phase should be degassed before use.

  • Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., methanol or acetonitrile). A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic or gradient elution with a mixture of acidic water and acetonitrile/methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, typically around 240-280 nm for phthalic acids).

    • Injection Volume: 10-20 µL.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then determined from its peak area using the calibration curve.

Visualizations: Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification Isoprene Isoprene DielsAlder Diels-Alder Reaction Isoprene->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder Intermediate 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride DielsAlder->Intermediate Dehydrogenation Dehydrogenation Intermediate->Dehydrogenation Bromine Bromine Bromine->Dehydrogenation Catalyst Pyridine or DMF Catalyst->Dehydrogenation Anhydride 4-Methylphthalic Anhydride Dehydrogenation->Anhydride HydrolysisReaction Hydrolysis Anhydride->HydrolysisReaction Water Water Water->HydrolysisReaction CrudeAcid Crude this compound HydrolysisReaction->CrudeAcid Crystallization Crystallization CrudeAcid->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying PureAcid Pure this compound Drying->PureAcid G HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation (Acidic Water/Acetonitrile) Injection Injection into HPLC MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Area Integration DataAcquisition->PeakIntegration Concentration Concentration Determination Calibration->Concentration PeakIntegration->Concentration G Potential Endocrine Disruption Pathway of Phthalates cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Phthalate This compound (or other phthalates) Binding Binding Phthalate->Binding Receptor Nuclear Receptor (e.g., PPAR, ER, AR) Receptor->Binding Translocation Translocation Binding->Translocation DNA DNA Response Element Translocation->DNA Transcription Gene Transcription (Activation/Repression) DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Biological Effect (e.g., Altered Metabolism, Cell Proliferation) Protein->Effect

References

Spectroscopic Profile of 4-Methylphthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methylphthalic acid (4-methyl-1,2-benzenedicarboxylic acid), a compound of interest in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
13.0Broad Singlet2H-COOH
7.616d1HAr-H
7.451s1HAr-H
7.377d1HAr-H
2.376s3H-CH₃
¹³C NMR Data
Carbon TypeExpected Chemical Shift (ppm)
Carboxylic Acid (-COOH)165 - 185
Aromatic (C-COOH)130 - 140
Aromatic (C-CH₃)140 - 150
Aromatic (C-H)125 - 135
Methyl (-CH₃)20 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
3100 - 3000MediumC-H stretch (Aromatic)
2960 - 2850MediumC-H stretch (Alkyl)
1760 - 1690StrongC=O stretch (Carboxylic Acid)
1600 - 1400Medium to WeakC=C stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition. The key mass spectral data for this compound are presented here.[1]

m/zRelative Intensity (%)Assignment
180.01.4[M]⁺ (Molecular Ion)
163.08.4[M-OH]⁺
162.073.1[M-H₂O]⁺
136.04.4[M-CO₂]⁺
119.011.9[M-CO₂H]⁺
118.0100.0[M-CO₂-H₂O]⁺
90.063.8[C₇H₆]⁺
89.040.7[C₇H₅]⁺

Experimental Protocols

The following provides a general overview of the methodologies typically employed to acquire the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at a frequency of 400 MHz for ¹H NMR. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy

For solid samples like this compound, Attenuated Total Reflectance (ATR) is a common and convenient IR sampling technique. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the crystal, which interacts with the sample at the surface. A background spectrum of the clean, empty ATR crystal is typically run first and subtracted from the sample spectrum.

Mass Spectrometry

For mass spectrometry, the sample is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds. The molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Peak Identification) IR->ProcessIR ProcessMS Process MS Data (Fragment Analysis) MS->ProcessMS Structure Structural Elucidation & Characterization ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-Methylphthalic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methylphthalic Acid and its Solubility

This compound (4-MPA), a derivative of phthalic acid, is a white crystalline solid at room temperature.[1] Its chemical structure, featuring both a hydrophobic benzene ring with a methyl group and two hydrophilic carboxylic acid groups, results in a nuanced solubility profile. It is generally characterized as being soluble in polar organic solvents, with limited solubility in water.[1][2] The solubility of this compound in any given solvent is influenced by factors such as temperature, the polarity of the solvent, and the potential for hydrogen bonding between the solute and solvent molecules. As a general trend, the solubility of this compound in organic solvents is expected to increase with temperature.[1]

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in a range of organic solvents at various temperatures. This represents a significant data gap for researchers and professionals working with this compound. To facilitate future work in this area, the following table provides a standardized format for presenting such data once it is determined experimentally.

Table 1: Template for Reporting Quantitative Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol10
20
30
40
50
Ethanol10
20
30
40
50
Acetone10
20
30
40
50
Ethyl Acetate10
20
30
40
50
[Other Solvents]

Experimental Protocols for Solubility Determination

To address the absence of solubility data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of organic compounds like this compound.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass vessel).

    • Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[3]

  • Separation of Undissolved Solute:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[4]

  • Quantification of Dissolved Solute:

    • Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.[5][6]

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish.

    • Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

UV-Visible Spectrophotometry Method

For compounds that possess a chromophore, such as the aromatic ring in this compound, UV-Visible spectrophotometry offers a sensitive and often faster alternative to the gravimetric method. This technique relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For phthalic acid derivatives, this is typically in the UV range.[7][8]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be a straight line passing through the origin, and its slope is the molar absorptivity.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 3.1, step 1).

    • After reaching equilibrium, withdraw a sample of the supernatant and filter it as described previously (Section 3.1, step 2).

    • Carefully dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the given temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using either the gravimetric or UV-Vis spectrophotometry method.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Sample Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Spectrophotometry cluster_calculation Calculation prep_start Start add_excess Add excess 4-MPA to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature (24-48h with agitation) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm filter withdraw->filter analysis_choice Choose Analysis Method filter->analysis_choice weigh_dish Weigh pre-dried evaporating dish analysis_choice->weigh_dish Gravimetric prepare_standards Prepare standard solutions & calibration curve analysis_choice->prepare_standards UV-Vis add_sample_grav Add known volume of filtered solution weigh_dish->add_sample_grav evaporate Evaporate solvent add_sample_grav->evaporate weigh_residue Weigh dish with residue to constant mass evaporate->weigh_residue calculate_solubility Calculate Solubility (g/100mL or mol/L) weigh_residue->calculate_solubility measure_absorbance Measure absorbance at λmax prepare_standards->measure_absorbance dilute_sample Dilute filtered saturated solution dilute_sample->measure_absorbance measure_absorbance->calculate_solubility end End calculate_solubility->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a significant gap exists in the publicly available quantitative solubility data for this compound, the detailed experimental protocols provided herein offer a clear pathway for researchers to obtain this crucial information. The gravimetric and UV-Visible spectrophotometry methods are robust and reliable techniques for generating the necessary data to populate the proposed standardized table. The provided workflow diagram further clarifies the logical steps involved in these experimental procedures. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling a more thorough understanding and application of this compound.

References

Synthesis of 4-Methylphthalic Acid via Pseudocumene Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct synthesis of 4-methylphthalic acid from the oxidation of a standard xylene isomer (ortho-, meta-, or para-xylene) is not a conventional industrial process. The commercially significant oxidation of aromatic hydrocarbons in this class is the conversion of p-xylene to terephthalic acid and o-xylene to phthalic anhydride. However, methylphthalic acids, including isomers that could be considered derivatives of this compound, are key intermediates and byproducts in the oxidation of pseudocumene (1,2,4-trimethylbenzene) to trimellitic acid (1,2,4-benzenetricarboxylic acid). This guide provides a detailed technical overview of the liquid-phase catalytic oxidation of pseudocumene, with a focus on the reaction pathways leading to the formation of methylphthalic acid isomers.

The primary industrial application of pseudocumene oxidation is the production of trimellitic anhydride, a valuable monomer in the synthesis of high-performance polymers, plasticizers, and resins.[1] The process typically involves the liquid-phase oxidation of pseudocumene with air in an acetic acid solvent, utilizing a multi-component catalyst system, most commonly comprising cobalt, manganese, and bromine salts.[2][3]

Reaction Pathways and Mechanisms

The oxidation of pseudocumene is a complex free-radical chain reaction that proceeds through a series of intermediates. The three methyl groups on the pseudocumene ring exhibit different reactivities, leading to a mixture of products. The oxidation is generally initiated by the abstraction of a hydrogen atom from a methyl group by a catalyst-generated radical.

The primary reaction pathway involves the stepwise oxidation of the methyl groups to carboxylic acid functionalities. This process generates various intermediates, including dimethylbenzoic acids and methylphthalic acids, before culminating in the formation of trimellitic acid. The distribution of these intermediates is influenced by the relative reactivities of the methyl groups at the 1, 2, and 4 positions.[4]

A simplified logical flow of the oxidation process is illustrated below:

Oxidation_Pathway Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Dimethylbenzoic_Acids Dimethylbenzoic Acids (e.g., 3,4-Dimethylbenzoic Acid) Pseudocumene->Dimethylbenzoic_Acids Initial Oxidation Methylphthalic_Acids Methylphthalic Acids (Mixture of Isomers) Dimethylbenzoic_Acids->Methylphthalic_Acids Further Oxidation Trimellitic_Acid Trimellitic Acid (1,2,4-Benzenetricarboxylic Acid) Methylphthalic_Acids->Trimellitic_Acid Final Oxidation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_separation Product Separation Charge Reactor Charge Reactor with: - Pseudocumene - Acetic Acid - Catalyst Components Heat & Pressurize Heat to 130-240°C Pressurize with Air (5-30 bar) Charge Reactor->Heat & Pressurize Initiate Oxidation Initiate and Maintain Oxidation Reaction Heat & Pressurize->Initiate Oxidation Cool & Depressurize Cool and Depressurize Reactor Initiate Oxidation->Cool & Depressurize Filter Slurry Filter Reaction Slurry Cool & Depressurize->Filter Slurry Wash & Dry Wash and Dry Crude Product Filter Slurry->Wash & Dry Crude Trimellitic Acid Crude Trimellitic Acid Wash & Dry->Crude Trimellitic Acid

References

Unveiling the Past: The Discovery and Early History of 4-Methylphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ROSTOCK, German Empire – In the late 19th century, a period of fervent discovery in organic chemistry, German chemist Oscar Jacobsen first synthesized and characterized 4-methylphthalic acid, a compound that would later find utility in various chemical syntheses. This technical guide delves into the historical context of its discovery, detailing the early experimental protocols and the initial characterization of this aromatic dicarboxylic acid.

Introduction

This compound, systematically named 4-methylbenzene-1,2-dicarboxylic acid, is a substituted aromatic carboxylic acid. Its discovery was a part of the broader scientific endeavor to understand the structure and reactivity of benzene derivatives. This document provides an in-depth look at the foundational research that introduced this compound to the scientific community.

The Discovery of this compound (Xylidic Acid)

The first documented synthesis of this compound was reported by Oscar Jacobsen in 1878 in the journal Berichte der deutschen chemischen Gesellschaft. In his publication titled "Ueber Xylidinsäure und Isoxylidinsäure" (On Xylidic Acid and Isoxylidic Acid), Jacobsen described the oxidation of durene (1,2,4,5-tetramethylbenzene) to produce a novel dicarboxylic acid, which he named Xylidinsäure. This "xylidic acid" was, in fact, this compound.

Jacobsen's work was a continuation of his earlier investigations into the oxidation of durene, published in 1877. His research aimed to elucidate the arrangement of substituent groups on the benzene ring by studying the products of oxidation reactions.

Historical Experimental Protocols

The experimental methodologies of the late 19th century were foundational to modern organic chemistry. The following sections detail the protocols described by Jacobsen for the synthesis of this compound.

Synthesis of this compound via Oxidation of Durene

The primary method for the synthesis of this compound, as reported by Jacobsen, involved the oxidation of durene using nitric acid.

Experimental Workflow for Durene Oxidation:

Durene Durene (1,2,4,5-Tetramethylbenzene) ReactionVessel Reaction Vessel (Heated) Durene->ReactionVessel NitricAcid Dilute Nitric Acid NitricAcid->ReactionVessel Heating Prolonged Heating Cooling Cooling & Crystallization ReactionVessel->Cooling Reaction Mixture Oxidation Oxidation Filtration Filtration Cooling->Filtration Crystalline Precipitate Product This compound (Xylidic Acid) Filtration->Product

Caption: Workflow for the 19th-century synthesis of this compound.

Detailed Protocol:

  • Reactants: Durene was treated with dilute nitric acid.

  • Reaction Conditions: The mixture was heated in a reaction vessel for an extended period. The exact temperature and duration were often determined by the progress of the reaction, which was monitored by the dissolution of the durene and the evolution of nitrogen oxides.

  • Isolation: Upon cooling the reaction mixture, the resulting this compound precipitated as a crystalline solid.

  • Purification: The crude product was collected by filtration and could be further purified by recrystallization from hot water.

Quantitative Data and Physicochemical Properties

The initial characterization of this compound by Jacobsen provided the first quantitative data for this compound. These historical values are presented below, alongside modern accepted values for comparison.

PropertyHistorical Value (Jacobsen, 1878)Modern Value
Melting Point 149-150 °C146-148 °C[1]
Solubility Described as sparingly soluble in cold water, more soluble in hot water.Partially soluble in water, with solubility increasing with temperature. More soluble in organic solvents like ethanol, methanol, and acetone.[1]

Logical Relationships in Isomer Formation

Jacobsen's research also touched upon the formation of different isomers of methylphthalic acid from the oxidation of various trimethylbenzenes. The oxidation of pseudocumene (1,2,4-trimethylbenzene), for instance, could theoretically yield different isomers, highlighting the importance of the starting material's structure in determining the final product.

cluster_reactants Starting Materials cluster_products Potential Products Durene Durene (1,2,4,5-Tetramethylbenzene) Oxidation Oxidation Durene->Oxidation Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Pseudocumene->Oxidation Acid4 This compound Acid3 3-Methylphthalic Acid Acid5 5-Methylisophthalic Acid Oxidation->Acid4 Forms Oxidation->Acid3 Potentially Forms Oxidation->Acid5 Potentially Forms

Caption: Isomeric relationship in the synthesis of methylphthalic acids.

Conclusion

The discovery of this compound by Oscar Jacobsen was a significant contribution to the understanding of aromatic chemistry in the 19th century. His meticulous experimental work, conducted with the techniques and knowledge of his time, laid the groundwork for future research and applications of this compound. This guide serves as a testament to the enduring value of foundational chemical research and provides a historical perspective for today's researchers, scientists, and drug development professionals.

References

Unveiling the Molecular Architecture of 4-Methylphthalic Acid: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular geometry of 4-Methylphthalic acid, a compound of interest in various chemical and pharmaceutical applications. By integrating experimental crystallographic data with theoretical computational models, this document offers a comprehensive understanding of the molecule's structural parameters.

Molecular Geometry: A Comparative Analysis

The precise arrangement of atoms within a molecule is fundamental to its chemical behavior and reactivity. For this compound, we present a comparison of its molecular geometry as determined by single-crystal X-ray diffraction and theoretical calculations using Density Functional Theory (DFT).

Tabulated Geometric Parameters

The following table summarizes the key bond lengths and bond angles of the 4-methylphthalate dianion as determined from experimental X-ray diffraction data and theoretical calculations. This allows for a direct comparison between the solid-state experimental structure and the gas-phase theoretical model.

ParameterBond/AngleExperimental (Å or °)[1]Theoretical (DFT) (Å or °)
Bond Lengths C1-C21.405Data not available
C2-C31.386Data not available
C3-C41.391Data not available
C4-C51.393Data not available
C5-C61.396Data not available
C6-C11.401Data not available
C1-C71.513Data not available
C2-C81.516Data not available
C4-C91.508Data not available
C7-O11.261Data not available
C7-O21.253Data not available
C8-O31.258Data not available
C8-O41.255Data not available
Bond Angles C6-C1-C2119.5Data not available
C1-C2-C3120.5Data not available
C2-C3-C4120.1Data not available
C3-C4-C5119.3Data not available
C4-C5-C6120.9Data not available
C5-C6-C1119.7Data not available
C2-C1-C7120.8Data not available
C6-C1-C7119.7Data not available
C1-C2-C8120.3Data not available
C3-C2-C8119.2Data not available
C3-C4-C9120.1Data not available
C5-C4-C9120.6Data not available
O1-C7-O2124.5Data not available
O1-C7-C1117.8Data not available
O2-C7-C1117.7Data not available
O3-C8-O4124.7Data not available
O3-C8-C2117.9Data not available
O4-C8-C2117.4Data not available

Note: At the time of this report, specific theoretical bond lengths and angles from computational studies on this compound were not publicly available. The table will be updated as this information becomes accessible.

Methodologies

A clear understanding of the experimental and computational methods employed is crucial for interpreting the structural data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental molecular geometry of the 4-methylphthalate dianion was determined through single-crystal X-ray diffraction analysis of a Cadmium(II) coordination polymer containing the molecule as a ligand[1].

A suitable single crystal of the coordination polymer was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature. The crystal structure was solved and refined using specialized software. The positions of the atoms in the 4-methylphthalate moiety were used to calculate the bond lengths and angles presented in the table above[1].

Theoretical Protocol: Density Functional Theory (DFT)

Theoretical calculations provide a valuable complement to experimental data, offering insights into the molecule's geometry in the absence of crystal packing forces. A common and reliable method for this is Density Functional Theory (DFT).

A typical DFT workflow for geometry optimization involves:

  • Building the initial molecular structure: The 3D structure of this compound is constructed using molecular modeling software.

  • Choosing a level of theory and basis set: A functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are selected. These choices determine the accuracy and computational cost of the calculation.

  • Geometry optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable, or ground-state, geometry of the molecule in the gas phase.

  • Frequency analysis: A frequency calculation is typically performed after optimization to confirm that the obtained structure corresponds to a true energy minimum.

Workflow for Molecular Geometry Determination

The following diagram illustrates the logical workflow for the comprehensive determination and analysis of this compound's molecular geometry, integrating both experimental and theoretical approaches.

MolecularGeometryWorkflow cluster_experimental Experimental Approach cluster_theoretical Theoretical Approach cluster_analysis Comparative Analysis exp_synthesis Synthesis of Coordination Polymer exp_crystal Single Crystal Growth exp_synthesis->exp_crystal exp_xray X-ray Diffraction Data Collection exp_crystal->exp_xray exp_solve Structure Solution and Refinement exp_xray->exp_solve exp_data Experimental Bond Lengths and Angles exp_solve->exp_data analysis_compare Comparison of Experimental and Theoretical Data exp_data->analysis_compare the_model Build Initial 3D Model of This compound the_dft DFT Calculation (Geometry Optimization) the_model->the_dft the_freq Frequency Analysis the_dft->the_freq the_data Theoretical Bond Lengths and Angles the_dft->the_data the_data->analysis_compare

Workflow for determining and comparing the molecular geometry of this compound.

This comprehensive approach, combining the strengths of both experimental and theoretical methods, provides a robust understanding of the molecular structure of this compound, which is essential for predicting its properties and designing new molecules for various applications.

References

Potential Research Areas for 4-Methylphthalic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic acid, a substituted aromatic dicarboxylic acid, and its derivatives represent a versatile scaffold with significant potential for exploration in medicinal chemistry and materials science. The presence of the methyl group and two carboxylic acid functionalities on the benzene ring allows for a wide range of chemical modifications, leading to the synthesis of diverse esters, amides, imides, and hydrazones. While research on phthalic acid and its other derivatives has shown promising biological activities, the specific potential of this compound derivatives remains a relatively underexplored area. This technical guide aims to consolidate the existing, albeit limited, data on these derivatives and extrapolate potential research directions based on the activities of structurally related compounds. The focus will be on their therapeutic potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with this compound or its anhydride. The carboxylic acid groups provide reactive sites for derivatization.

General Synthetic Approaches:

  • Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst yields the corresponding mono- or di-esters.

  • Amidation: 4-Methylphthalic anhydride can be reacted with primary or secondary amines to form the corresponding phthalamic acid, which can then be cyclized to the phthalimide. Alternatively, the di-acid can be converted to the di-acid chloride followed by reaction with amines to produce amides.

  • Hydrazone Formation: Hydrazide derivatives can be synthesized by reacting 4-methylphthalic anhydride with hydrazine hydrate. These hydrazides can then be condensed with various aldehydes or ketones to form hydrazones.

A general workflow for the synthesis and evaluation of this compound derivatives is presented below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound/Anhydride This compound/Anhydride Esters Esters This compound/Anhydride->Esters Esterification Amides/Imides Amides/Imides This compound/Anhydride->Amides/Imides Amidation Hydrazides/Hydrazones Hydrazides/Hydrazones This compound/Anhydride->Hydrazides/Hydrazones Hydrazinolysis/ Condensation Alcohols Alcohols Alcohols->Esters Amines Amines Amines->Amides/Imides Hydrazine Hydrazine Hydrazine->Hydrazides/Hydrazones Anticancer Screening Anticancer Screening Esters->Anticancer Screening Antimicrobial Testing Antimicrobial Testing Esters->Antimicrobial Testing Amides/Imides->Anticancer Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Amides/Imides->Enzyme Inhibition Assays Hydrazides/Hydrazones->Antimicrobial Testing Hydrazides/Hydrazones->Enzyme Inhibition Assays

Synthesis and evaluation workflow for this compound derivatives.

Potential Research Areas and Biological Activities

Based on the biological activities of structurally similar compounds, several key research areas for this compound derivatives can be proposed.

Anticancer Activity

Phthalimide and its derivatives have demonstrated significant potential as anticancer agents. The core structure is present in the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide. Research on other phthalic acid derivatives has also shown promising cytotoxic activities.

Potential Targets and Signaling Pathways:

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Some isophthalic and terephthalic acid derivatives have been shown to inhibit VEGFR-2. It is plausible that this compound derivatives could also target this pathway.

VEGFR2_Pathway cluster_inhibition Potential Inhibition by This compound Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Angiogenesis ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation

Simplified VEGFR-2 signaling pathway and potential point of inhibition.

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Phthalic acid derivatives have been investigated as potential inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_inhibition Potential Inhibition by This compound Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

Simplified PI3K/Akt/mTOR signaling pathway and potential point of inhibition.

Quantitative Data from Structurally Related Compounds:

While specific data for this compound derivatives is scarce, the following table summarizes the anticancer activity of some related phthalic acid and phthalimide derivatives to guide future research.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Isophthalic AcidCompound 5 K562 (Leukemia)3.42[1]
Isophthalic AcidCompound 5 HL-60 (Leukemia)7.04[1]
Isophthalic AcidCompound 5 MCF-7 (Breast)4.91[1]
Isophthalic AcidCompound 5 HepG2 (Liver)8.84[1]
PhthalimideCompound 5b MCF-7 (Breast)0.2[2]
PhthalimideCompound 5k MDA-MB-468 (Breast)0.6[2]
PhthalimideCompound 5g PC-12 (Pheochromocytoma)0.43[2]
Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Phthalic acid esters and other derivatives have been reported to possess antibacterial and antifungal properties.[3] The structural diversity achievable with this compound derivatives makes them attractive candidates for antimicrobial drug discovery.

Potential Mechanisms of Action:

The antimicrobial activity of small molecules can arise from various mechanisms, including:

  • Disruption of the cell membrane.

  • Inhibition of essential enzymes.

  • Interference with nucleic acid or protein synthesis.

Quantitative Data from Structurally Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values for some phthalimide derivatives, highlighting their potential as antimicrobial agents.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
PhthalimideCompound A1B E. coli16[4]
Enzyme Inhibition

The inhibition of specific enzymes is a cornerstone of modern drug discovery. The diverse functionalities that can be introduced into the this compound scaffold make it a promising starting point for the design of enzyme inhibitors.

Potential Enzyme Targets:

  • Kinases: As mentioned in the anticancer section, protein kinases like VEGFR-2 and PI3K are key targets.

  • Hydrolases: Enzymes such as proteases and lipases could be potential targets.

  • Oxidoreductases: Inhibition of enzymes involved in oxidative stress pathways could be another avenue of research.

Quantitative Data from Structurally Related Compounds:

The following table shows the inhibitory activity of some hydrazone derivatives, a class of compounds that can be synthesized from this compound, against monoamine oxidase A (MAO-A).

Compound ClassDerivativeEnzymeIC50 (µM)Reference
HydrazoneCompound 2a hMAO-A0.342[5]
HydrazoneCompound 2b hMAO-A0.028[5]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are standard protocols for key experiments.

Synthesis of N-substituted-4-methylphthalimides

This protocol describes a general method for the synthesis of N-substituted-4-methylphthalimides from 4-methylphthalic anhydride and a primary amine.

Materials:

  • 4-Methylphthalic anhydride

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 4-methylphthalic anhydride (1 equivalent) in glacial acetic acid.

  • Add the primary amine (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted-4-methylphthalimide.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add serial dilutions of compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining IC50 values using the MTT assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][6][7]

Procedure:

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

While direct research on the biological activities of a wide array of this compound derivatives is currently limited, the data from structurally related compounds strongly suggest a high potential for this chemical scaffold in drug discovery. The key areas for future research include:

  • Systematic Synthesis and Screening: A focused effort to synthesize libraries of this compound esters, amides, imides, and hydrazones and screen them against a broad panel of cancer cell lines and microbial strains is warranted.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the SAR will be crucial for optimizing the potency and selectivity of lead compounds. This will involve systematically modifying the substituents on the phthalic ring and the derivatized functional groups.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and the signaling pathways they modulate.

  • In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

The exploration of this compound derivatives represents a promising frontier in the search for novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds a rich area for future investigation by researchers in both academia and the pharmaceutical industry.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Methylphthalic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic acid (4-MPA), a derivative of phthalic acid, is a white crystalline solid at room temperature.[1][2] Its molecular structure, featuring both carboxylic acid and methyl functional groups on a benzene ring, gives rise to its specific physical and chemical properties. This guide provides a comprehensive overview of the physical characteristics of this compound crystals, including their appearance, melting point, solubility, and spectroscopic properties. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their laboratory work.

General and Molecular Information

PropertyValueReference
Chemical Name This compound
Synonyms 4-Methyl-1,2-benzenedicarboxylic acid[2]
CAS Number 4316-23-8
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol
Appearance White to light yellow crystalline powder or lump[2]

Crystallographic Properties

Physicochemical Properties

Melting Point

The melting point of this compound is a key indicator of its purity. Reported values vary slightly across different sources, which is common due to minor impurities or different experimental conditions.

Melting Point Range (°C)
146 - 148
159

Experimental Protocol: Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid involves using a melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C). A broader melting range can indicate the presence of impurities.

Solubility

This compound exhibits limited solubility in water but is more soluble in polar organic solvents.[2] The presence of two polar carboxylic acid groups contributes to its solubility in polar media, while the aromatic ring and methyl group lend some nonpolar character.

SolventQualitative Solubility
WaterPartially soluble, solubility increases with temperature
EthanolSoluble
MethanolSoluble
AcetoneSoluble

Experimental Protocol: Qualitative Solubility Determination

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

  • Observation at Room Temperature: The mixture is agitated, and the solubility is observed. If the solid dissolves completely, it is considered soluble. If it dissolves partially, it is partially soluble, and if it does not dissolve at all, it is insoluble.

  • Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently heated to observe if solubility increases with temperature.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the structure of the molecule by showing the chemical environment of the hydrogen atoms. The spectrum is typically run in a deuterated solvent such as DMSO-d₆.

¹H NMR Data (DMSO-d₆)

While a definitive, fully assigned spectrum from a peer-reviewed publication is not available in the searched literature, a typical spectrum would exhibit the following features:

  • Carboxylic Acid Protons (-COOH): A broad singlet in the downfield region (typically >10 ppm). This peak may be exchangeable with D₂O.

  • Aromatic Protons (Ar-H): A series of multiplets in the aromatic region (typically 7-8 ppm) corresponding to the three protons on the benzene ring. The splitting patterns would be complex due to their coupling with each other.

  • Methyl Protons (-CH₃): A singlet in the upfield region (typically around 2.3-2.5 ppm) corresponding to the three protons of the methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1600, ~1475C=C (Aromatic Ring)Stretching
~1300C-O (Carboxylic Acid)Stretching
~900O-H (Carboxylic Acid)Out-of-plane bend

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: A small amount of the dry crystalline powder of this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Thermal Analysis

Specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound were not found in the reviewed literature. However, the general principles of these techniques and the expected behavior of this compound are described below.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to determine the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability. It is expected to be stable up to its boiling point, after which a significant mass loss would occur due to decomposition and/or sublimation.

Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a crystalline organic compound like this compound.

experimental_workflow Experimental Workflow for Physical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization synthesis Synthesis of 4-MPA recrystallization Recrystallization synthesis->recrystallization appearance Visual Inspection (Appearance) recrystallization->appearance melting_point Melting Point Determination recrystallization->melting_point solubility Solubility Testing recrystallization->solubility xrd Single-Crystal X-ray Diffraction recrystallization->xrd nmr ¹H NMR Spectroscopy recrystallization->nmr ftir FT-IR Spectroscopy recrystallization->ftir thermal Thermal Analysis (DSC/TGA) recrystallization->thermal

Caption: General experimental workflow for the synthesis, purification, and physical characterization of this compound crystals.

Conclusion

This technical guide has summarized the key physical characteristics of this compound crystals based on available literature. While fundamental data on its appearance, melting point, and qualitative solubility are established, a definitive crystal structure and comprehensive thermal analysis data remain areas for further investigation. The provided experimental protocols offer a foundation for researchers to perform their own characterization of this compound. Further studies to elucidate the complete crystallographic and thermal properties of this compound would be of significant value to the scientific community, particularly in the fields of materials science and pharmaceutical development.

References

Methodological & Application

Synthesis of High-Purity 4-Methylphthalic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylphthalic acid is a valuable substituted aromatic dicarboxylic acid utilized as a key intermediate in the synthesis of various fine chemicals, polymers, and pharmaceuticals.[1][2] Notably, it serves as a crucial building block in the production of certain agrochemicals.[1] The isomeric purity of this compound is critical for these applications, necessitating a robust and well-defined synthetic protocol that consistently delivers high-purity material.

This application note provides a detailed, two-stage protocol for the synthesis of high-purity this compound. The synthesis commences with the formation of 4-methylphthalic anhydride, which is then hydrolyzed to the target dicarboxylic acid. The protocol includes methods for purification and characterization to ensure the final product meets stringent purity requirements.

Overview of the Synthetic Approach

The synthesis of this compound is achieved through a two-step process starting from commercially available reagents. The overall transformation is depicted in the signaling pathway diagram below.

Synthesis_Pathway Overall Synthetic Transformation Isoprene Isoprene MTPA 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride Isoprene->MTPA Diels-Alder Reaction MaleicAnhydride Maleic Anhydride MaleicAnhydride->MTPA MPA 4-Methylphthalic Anhydride MTPA->MPA Dehydrogenation MPA_hydrolysis 4-Methylphthalic Anhydride MPAcid This compound MPA_hydrolysis->MPAcid Hydrolysis Water Water (H2O) Water->MPAcid

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Methylphthalic Anhydride

This procedure is adapted from established methods involving a Diels-Alder reaction followed by dehydrogenation. The dehydrogenation with sulfur is highlighted here due to reported higher yields compared to other methods.[3]

Materials:

  • Maleic anhydride (1.0 mol, 98.0 g)

  • Isoprene (1.2 mol, 81.7 g, 120 mL)

  • Sulfur (2.0 mol, 64.1 g)

  • Toluene

  • Nitrogen gas supply

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Diels-Alder Reaction:

    • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add maleic anhydride (98.0 g).

    • Heat the flask in a heating mantle to melt the maleic anhydride (m.p. 52.8 °C).

    • Once molten, slowly add isoprene (120 mL) dropwise to the stirred, molten maleic anhydride under a nitrogen atmosphere. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture at 100-110 °C for 1 hour to ensure the reaction goes to completion.

    • Remove any excess isoprene by distillation. The resulting molten product is 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

  • Dehydrogenation:

    • To the molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride from the previous step, add sulfur (64.1 g).

    • Heat the mixture to 190-220 °C with stirring. Hydrogen sulfide gas will be evolved and should be passed through a scrubber containing a sodium hydroxide solution.

    • Maintain the temperature until the evolution of hydrogen sulfide ceases (approximately 4-6 hours).

    • The crude 4-methylphthalic anhydride is then purified by vacuum distillation.

Part 2: Hydrolysis of 4-Methylphthalic Anhydride to this compound

Materials:

  • 4-Methylphthalic anhydride (from Part 1)

  • Deionized water

Equipment:

  • 1 L round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Hydrolysis:

    • Place the purified 4-methylphthalic anhydride (e.g., 0.5 mol, 81.0 g) into a 1 L round-bottom flask.

    • Add 500 mL of deionized water to the flask.

    • Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

    • Continue refluxing for 2 hours to ensure complete hydrolysis. The anhydride will slowly dissolve as it reacts to form the dicarboxylic acid.

    • After 2 hours, remove the heat source and allow the solution to cool slowly to room temperature.

  • Purification by Recrystallization:

    • As the solution cools, this compound will precipitate as white crystals.

    • To maximize the yield, cool the flask in an ice bath for at least 1 hour.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the purified this compound in a vacuum oven at 80 °C to a constant weight.

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of high-purity this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Isoprene & Maleic Anhydride diels_alder Diels-Alder Reaction start->diels_alder dehydrogenation Dehydrogenation with Sulfur diels_alder->dehydrogenation hydrolysis Hydrolysis dehydrogenation->hydrolysis recrystallization Recrystallization from Water hydrolysis->recrystallization Crude Product filtration Vacuum Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying analysis Purity Analysis (HPLC, NMR, Melting Point) drying->analysis end end analysis->end High-Purity this compound

Figure 2: Workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the expected yields and purity for the synthesis of this compound.

Parameter4-Methylphthalic AnhydrideThis compound
Synthesis Method Diels-Alder followed by sulfur dehydrogenationHydrolysis of anhydride
Reported Yield 59-87%[3]Typically quantitative
Purity (Commercial) >98%>99%[1]
Melting Point 88-91 °C146-148 °C[1]
Appearance White to off-white solidWhite crystalline solid[1]

Characterization and Purity Assessment

The purity of the final this compound product should be assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for determining the purity of this compound and detecting any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the chemical structure and identify any residual starting materials or byproducts. The 1H NMR spectrum of this compound in DMSO-d6 is expected to show characteristic peaks for the aromatic protons and the methyl group protons.

  • Melting Point Analysis: A sharp melting point range close to the literature value (146-148 °C) is indicative of high purity.[1]

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of high-purity this compound. By following the detailed procedures for synthesis, purification, and analysis, researchers and drug development professionals can obtain a product of sufficient quality for demanding applications. The use of readily available starting materials and a high-yielding dehydrogenation step makes this an efficient route to the target compound.

References

Application Notes and Protocols for 4-Methylphthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 4-methylphthalic acid as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. While the direct application of this compound-based MOFs in drug delivery is an emerging area with limited specific research, this guide offers protocols for synthesizing model compounds and discusses the potential for these materials in drug development based on the broader principles of MOF design.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1][2] The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.[3] Substituted dicarboxylate linkers, such as this compound, offer the potential to fine-tune the framework's properties. The methyl group can influence the electronic properties and steric interactions within the framework, potentially impacting guest-host interactions relevant to drug loading and release.

While research into MOFs for drug delivery is extensive, the specific use of this compound as a primary linker is less explored. This document details the synthesis of cadmium-based two-dimensional (2D) coordination polymers using 4-methylphthalate, providing a foundational protocol for working with this linker.[4] It also discusses the potential for adapting such structures for drug delivery applications.

Synthesis of Cadmium 4-Methylphthalate Coordination Polymers

Two-dimensional coordination polymers have been successfully synthesized using this compound (H₂mph) in conjunction with dipyridyl co-ligands through hydrothermal methods. The length of the dipyridyl co-ligand was found to influence the final topology of the framework.[4]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Hydrothermal Synthesis cluster_products Products & Isolation R1 Cadmium Perchlorate Mix Mix Reactants in Water R1->Mix R2 This compound (H₂mph) R2->Mix R3 Dipyridyl Co-ligand (dpe or dpp) R3->Mix Seal Seal in Teflon-lined Autoclave Mix->Seal Heat Heat at 180 °C for 72 hours Seal->Heat Cool Slow Cool to Room Temperature Heat->Cool Isolate Isolate Crystalline Product Cool->Isolate Wash Wash with Water and Ethanol Isolate->Wash Dry Air Dry Wash->Dry P1 [Cd₂(mph)₂(dpe)₄]n (if dpe is used) Dry->P1 P2 [Cd₂(mph)₂(dpp)₃]n (if dpp is used) Dry->P2

Caption: Hydrothermal synthesis workflow for cadmium 4-methylphthalate coordination polymers.

Experimental Protocols

The following protocols are based on the hydrothermal synthesis of two cadmium 4-methylphthalate (mph) 2D coordination polymers.[4]

Materials:

  • Cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O)

  • This compound (H₂mph)

  • 1,2-Di(4-pyridyl)ethane (dpe)

  • 1,3-Di(4-pyridyl)propane (dpp)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Protocol for the Synthesis of [Cd₂(mph)₂(dpe)₄]n (1):

  • Combine cadmium perchlorate hexahydrate (0.1 mmol, 42.1 mg), this compound (0.1 mmol, 18.0 mg), and 1,2-di(4-pyridyl)ethane (0.2 mmol, 36.8 mg).

  • Add 10 mL of deionized water to the mixture.

  • Seal the mixture in a 23-mL Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 180 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Air-dry the product.

Protocol for the Synthesis of [Cd₂(mph)₂(dpp)₃]n (2):

  • Combine cadmium perchlorate hexahydrate (0.1 mmol, 42.1 mg), this compound (0.1 mmol, 18.0 mg), and 1,3-di(4-pyridyl)propane (0.2 mmol, 39.6 mg).

  • Add 10 mL of deionized water to the mixture.

  • Seal the mixture in a 23-mL Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 180 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Air-dry the product.

Characterization Data

The following table summarizes key crystallographic data for the two synthesized cadmium 4-methylphthalate coordination polymers.[4]

Parameter[Cd₂(mph)₂(dpe)₄]n[Cd₂(mph)₂(dpp)₃]n
Formula C₆₂H₅₆Cd₂N₈O₈C₆₃H₅₈Cd₂N₆O₈
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/n
a (Å) 18.156(4)14.808(3)
b (Å) 16.920(3)19.336(4)
c (Å) 20.306(4)20.370(4)
β (deg) 102.76(3)98.24(3)
Volume (ų) 6082(2)5763(2)
Topology Acentric buckled (4,4) gridSelf-catenated layer

Application in Drug Development: Potential and Considerations

While the synthesized cadmium-based coordination polymers have not been evaluated for drug delivery, the use of this compound as a linker in MOF synthesis presents several possibilities for drug development applications.

dot

Drug_Delivery_Logic cluster_design MOF Design Principles cluster_properties Resulting MOF Properties cluster_application Drug Delivery Application Linker This compound Linker Structure Porous 3D Structure Linker->Structure Functionality Tunable Pore Environment (hydrophobicity from -CH₃) Linker->Functionality Metal Biocompatible Metal Node (e.g., Zr, Fe, Zn) Metal->Structure Porosity High Porosity & Surface Area Structure->Porosity Stability Chemical & Thermal Stability Structure->Stability Loading High Drug Loading Capacity Porosity->Loading Release Controlled Drug Release Functionality->Release Stability->Release Targeting Potential for Surface Functionalization Loading->Targeting

Caption: Logic diagram for designing this compound-based MOFs for drug delivery.

Key Considerations for Drug Delivery Applications:

  • Biocompatibility of Metal Centers: The cadmium used in the model compounds is toxic. For drug delivery applications, it is essential to use biocompatible metal ions such as zirconium, iron, or zinc.

  • Three-Dimensional Porous Structure: The 2D layered structures of the model compounds have limited porosity. For high drug loading, the synthesis would need to be adapted to create 3D frameworks with accessible pores. This could potentially be achieved by altering the metal-to-linker ratio, using different co-ligands, or employing other synthetic conditions.

  • Influence of the Methyl Group: The methyl group on the phthalic acid linker can increase the hydrophobicity of the pore environment. This could be advantageous for loading hydrophobic drug molecules. It may also influence the kinetics of drug release.

  • Drug Loading and Release: MOFs can be loaded with drugs via post-synthetic methods (soaking the MOF in a drug solution) or by incorporating the drug during synthesis.[5] The release of the drug can often be triggered by changes in pH, temperature, or other stimuli, which is desirable for targeted drug delivery.[2]

  • Surface Functionalization: The surface of the MOF particles can be functionalized to improve their stability in biological media, target specific cells or tissues, and control their interactions with the immune system.[1]

Future Research Directions:

  • Synthesis of 3D MOFs: Future work should focus on synthesizing 3D MOFs using this compound and biocompatible metals. This would involve exploring different metal precursors, solvents, and reaction conditions.

  • Characterization of Porosity: The resulting 3D MOFs should be characterized for their surface area and pore size distribution using techniques such as nitrogen adsorption-desorption isotherms.

  • Drug Loading and Release Studies: Promising 3D MOFs should be investigated for their ability to load and release various drug molecules. These studies should evaluate loading capacity, encapsulation efficiency, and release kinetics under different conditions (e.g., varying pH to simulate different biological environments).

  • In Vitro and In Vivo Studies: MOFs that demonstrate good drug loading and release properties should be further evaluated for their biocompatibility and therapeutic efficacy in cell culture and animal models.

References

Application of 4-Methylphthalic Acid in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic acid, a derivative of phthalic acid, presents itself as a versatile monomer for the synthesis of a variety of polymers. Its unique structure, featuring a methyl group on the aromatic ring, can impart modified properties to the resulting polymers compared to their non-methylated analogs. This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of polyesters, polyimides, alkyd resins, and metal-organic frameworks (MOFs). The protocols are based on established synthesis methodologies for structurally similar monomers and are intended to serve as a starting point for research and development.

Polyesters Derived from this compound

Application Note: Polyesters synthesized from this compound are expected to exhibit modified thermal and mechanical properties compared to those derived from terephthalic acid or phthalic acid. The methyl group can influence chain packing and intermolecular forces, potentially leading to a lower melting point and increased solubility in organic solvents. These characteristics can be advantageous in applications requiring solution processing or lower processing temperatures. Potential applications include specialty fibers, films, and packaging materials with tailored properties.

Comparative Data of Structurally Similar Aromatic Polyesters

Data presented below is for polyesters derived from analogous aromatic dicarboxylic acids and should be used for comparative purposes.

PropertyPolyethylene Terephthalate (PET)Polytrimethylene Terephthalate (PTT)Polybutylene Adipate Terephthalate (PBAT)
Monomers Terephthalic acid, Ethylene glycolTerephthalic acid, 1,3-PropanediolTerephthalic acid, Adipic acid, 1,4-Butanediol
Melting Point (°C) ~250-260~225114 (with 45% terephthalic acid)[1]
Glass Transition Temp. (°C) ~67-81~45-65-30
Tensile Strength (MPa) 55-7550-60~30
Elongation at Break (%) 50-15030-150>500
Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation for synthesizing a polyester from this compound and a diol (e.g., ethylene glycol).

Materials:

  • This compound

  • Ethylene glycol (or other suitable diol)

  • Antimony(III) oxide (catalyst)

  • Phosphoric acid (stabilizer)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Charge the reactor with this compound and ethylene glycol in a desired molar ratio (e.g., 1:1.2).

  • Add the catalyst (e.g., antimony(III) oxide, ~0.05% by weight of the diacid).

  • Purge the reactor with nitrogen gas.

  • Heat the mixture to 190-230°C under a slow stream of nitrogen while stirring.

  • Water will be evolved as a byproduct of the esterification reaction and collected in the condenser.

  • Continue the reaction for 2-4 hours, or until the evolution of water ceases.

Stage 2: Polycondensation

  • Add the stabilizer (e.g., phosphoric acid, ~0.04% by weight of the diacid) to the reactor.

  • Gradually increase the temperature to 260-280°C.

  • Simultaneously, gradually reduce the pressure to below 1 mmHg.

  • Excess ethylene glycol will distill off.

  • Continue the polycondensation reaction for 2-3 hours, monitoring the viscosity of the melt.

  • Once the desired viscosity is reached, stop the reaction by cooling the reactor.

  • Extrude the molten polymer into a water bath to solidify and pelletize.

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation Monomers This compound + Diol Catalyst Catalyst Addition Monomers->Catalyst Heating_Esterification Heat (190-230°C) under N2 Catalyst->Heating_Esterification Water_Removal Water Removal Heating_Esterification->Water_Removal Oligomer Oligomer Formation Water_Removal->Oligomer Stabilizer Stabilizer Addition Oligomer->Stabilizer Heating_Polycondensation Heat (260-280°C) under Vacuum Stabilizer->Heating_Polycondensation Glycol_Removal Excess Diol Removal Heating_Polycondensation->Glycol_Removal Polymer High Molecular Weight Polyester Glycol_Removal->Polymer Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization Monomers 4-Methylphthalic Anhydride + Diamine in DMAc Cooling Cool to 0-5°C Monomers->Cooling Reaction Stir at Room Temp (12-24h) Cooling->Reaction PAA_Solution Poly(amic acid) Solution Reaction->PAA_Solution Dehydrating_Agent Add Acetic Anhydride + Pyridine PAA_Solution->Dehydrating_Agent Heating_Imidization Heat (50-80°C) Dehydrating_Agent->Heating_Imidization Isolation Precipitation or Film Casting & Curing Heating_Imidization->Isolation Polyimide Final Polyimide Isolation->Polyimide Alkyd_Resin_Synthesis cluster_reactants Reactants cluster_process Process Diacid This compound Mixing Mixing in Reactor Diacid->Mixing Polyol Polyol (e.g., Glycerol) Polyol->Mixing Fatty_Acid Fatty Acid/Oil Fatty_Acid->Mixing Heating Heating (220-240°C) with N2 Purge Mixing->Heating Azeotropic_Distillation Azeotropic Water Removal (with Xylene) Heating->Azeotropic_Distillation Monitoring Monitoring Acid Value & Viscosity Azeotropic_Distillation->Monitoring Cooling Cooling & Dilution Monitoring->Cooling Alkyd_Resin Final Alkyd Resin Solution Cooling->Alkyd_Resin MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation Reactants This compound + Metal Salt in Solvent (e.g., DMF) Sealing Seal in Autoclave Reactants->Sealing Heating Solvothermal Heating (80-150°C, 12-72h) Sealing->Heating Cooling Slow Cooling Heating->Cooling Crystals MOF Crystal Formation Cooling->Crystals Isolation Isolation (Centrifugation/ Filtration) Crystals->Isolation Washing Washing with DMF Isolation->Washing Solvent_Exchange Solvent Exchange (e.g., Methanol) Washing->Solvent_Exchange Activation Activation (Heating under Vacuum) Solvent_Exchange->Activation Porous_MOF Activated Porous MOF Activation->Porous_MOF

References

Application Notes and Protocols: 4-Methylphthalic Acid as a Versatile Intermediate in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylphthalic acid as a key intermediate in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. Detailed experimental protocols, data summaries, and workflow diagrams are presented to facilitate research and development in the agrochemical sector.

Introduction

This compound, and its corresponding anhydride, are important building blocks in the synthesis of a range of biologically active molecules. The presence of the methyl group on the aromatic ring can influence the physicochemical properties and biological efficacy of the final pesticide product. This document outlines the synthetic routes to various classes of pesticides starting from this compound, with a focus on practical laboratory-scale preparations.

Herbicide Synthesis: Imazamethabenz-methyl

This compound is a crucial precursor for the synthesis of the selective herbicide Imazamethabenz-methyl.[1] This herbicide is effective for the post-emergence control of wild oats, mustards, and buckwheat in sunflower, soybean, and other crops. The synthesis involves the condensation of a derivative of this compound with an imidazolinone intermediate.[1][2]

Physicochemical and Spectroscopic Data of Imazamethabenz-methyl
PropertyValueReference
Molecular FormulaC₁₆H₂₀N₂O₃[1]
Molecular Weight288.34 g/mol [3]
AppearanceOff-white powder[1]
Melting Point143 - 151 °C[3]
¹H NMR (Predicted) δ (ppm): 7.8-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃), 4.1 (septet, 1H, CH(CH₃)₂), 1.4 (s, 3H, C(CH₃)), 1.2 (d, 6H, CH(CH₃)₂)N/A
¹³C NMR (Predicted) δ (ppm): 177, 168, 140, 138, 135, 131, 130, 128, 79, 52, 35, 28, 21, 19N/A
IR (cm⁻¹) (Predicted) 3300 (N-H), 2970 (C-H), 1730 (C=O, ester), 1680 (C=O, amide), 1600, 1480 (C=C, aromatic)N/A
Mass Spectrum (m/z) [M+H]⁺ = 289[3]
Experimental Protocol: Synthesis of Imazamethabenz-methyl (Proposed)

This protocol is a representative procedure based on the general synthesis of imidazolinone herbicides.

Step 1: Synthesis of 4-Methylphthalic Anhydride

This compound is readily converted to 4-methylphthalic anhydride by heating with a dehydrating agent such as acetic anhydride.

  • Materials: this compound, Acetic anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and acetic anhydride (2-3 equivalents).

    • Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

    • Cool the reaction mixture to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the crystalline 4-methylphthalic anhydride by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

  • Expected Yield: >95%.

Step 2: Synthesis of Imazamethabenz-methyl

This step involves the condensation of 4-methylphthalic anhydride with 2-amino-2,3-dimethylbutanamide, followed by cyclization and methylation.

  • Materials: 4-Methylphthalic anhydride, 2-amino-2,3-dimethylbutanamide, a suitable solvent (e.g., toluene), a condensing agent (e.g., a catalytic amount of a strong acid), and a methylating agent (e.g., dimethyl sulfate).

  • Procedure:

    • Dissolve 4-methylphthalic anhydride (1 equivalent) and 2-amino-2,3-dimethylbutanamide (1 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and remove the water formed during the reaction using the Dean-Stark trap.

    • After the reaction is complete (monitored by TLC), cool the mixture.

    • Add a base (e.g., potassium carbonate) and dimethyl sulfate (1.1 equivalents).

    • Heat the mixture to reflux for several hours until methylation is complete (monitored by TLC).

    • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain Imazamethabenz-methyl.

  • Expected Yield: Moderate to high.

Synthesis Workflow for Imazamethabenz-methyl

G cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product A This compound C 4-Methylphthalic Anhydride A->C Dehydration B 2-Amino-2,3-dimethylbutanamide D Imazamethabenz-methyl B->D C->D Condensation & Methylation

Caption: Synthesis of Imazamethabenz-methyl from this compound.

Insecticide Synthesis: N-Substituted 4-Methylphthalimides

Phthalimides are a well-known class of insecticides. While specific examples starting from this compound are not abundant in the literature, the general synthesis is straightforward and can be adapted. The following is a representative protocol for the synthesis of N-substituted phthalimides.[4][5]

Experimental Protocol: General Synthesis of N-Alkyl-4-methylphthalimides
  • Materials: 4-Methylphthalic anhydride, a primary amine (R-NH₂), and a solvent such as glacial acetic acid or DMF.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methylphthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) in glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkyl-4-methylphthalimide.

  • Expected Yield: 70-90%.

Data for a Representative N-Substituted Phthalimide (N-benzylphthalimide)
PropertyValue
Molecular FormulaC₁₅H₁₁NO₂
Molecular Weight237.26 g/mol
AppearanceWhite solid
Melting Point115-117 °C
¹H NMR (CDCl₃) δ (ppm): 7.85 (m, 2H), 7.72 (m, 2H), 7.30 (m, 5H), 4.89 (s, 2H)
¹³C NMR (CDCl₃) δ (ppm): 168.0, 136.5, 134.0, 132.2, 128.8, 128.1, 127.6, 123.4, 41.8

Synthesis Workflow for N-Substituted 4-Methylphthalimides

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A 4-Methylphthalic Anhydride C Phthalamic Acid Intermediate A->C B Primary Amine (R-NH2) B->C D N-Substituted 4-Methylphthalimide C->D Cyclization

Caption: General synthesis of N-substituted 4-methylphthalimides.

Fungicide Synthesis: 4-Methylphthalamides

Phthalamides have been investigated for their fungicidal properties. The synthesis involves the reaction of a phthalic acid derivative with an appropriate amine.

Experimental Protocol: General Synthesis of 4-Methylphthalamides
  • Materials: 4-Methylphthalic anhydride, an aniline or other amine, a suitable solvent (e.g., dichloromethane or THF), and a coupling agent (e.g., DCC) or conversion to the acid chloride.

  • Procedure (via acid chloride):

    • Convert this compound to its diacid chloride by reacting with thionyl chloride or oxalyl chloride.

    • In a separate flask, dissolve the desired amine (2 equivalents) in a dry, aprotic solvent like dichloromethane and cool in an ice bath.

    • Slowly add the 4-methylphthaloyl dichloride (1 equivalent) to the amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the resulting phthalamide by column chromatography or recrystallization.

  • Expected Yield: Variable, depending on the amine used.

Logical Relationship for Fungicide Discovery

G A This compound C Combinatorial Synthesis A->C B Amine Library B->C D Phthalamide Library C->D E Fungicidal Screening D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimized Fungicide Candidate G->H

Caption: Workflow for the discovery of fungicidal 4-methylphthalamides.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a variety of pesticides. Its application in the production of the herbicide Imazamethabenz-methyl is well-established. Furthermore, its derivatives, such as 4-methylphthalimides and 4-methylphthalamides, represent promising scaffolds for the development of novel insecticides and fungicides. The protocols and data provided herein serve as a foundational resource for researchers in the agrochemical field to explore the potential of this important chemical intermediate.

References

Experimental setup for the synthesis of 4-Methylphthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4-methylphthalic anhydride, a valuable intermediate in the production of polymers, resins, and pharmaceuticals.[1] The described method is a two-step process commencing with the Diels-Alder reaction of isoprene and maleic anhydride to yield 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, followed by dehydrogenation using bromine in the presence of an acid acceptor to produce the final product. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-Methylphthalic anhydride is a substituted phthalic anhydride that serves as a crucial building block in organic synthesis.[1] Its applications include its use as a crosslinking agent in the production of polyesters and epoxy resins, and as an intermediate in the synthesis of various pharmaceutical compounds and surface coatings.[1] The synthesis route detailed herein involves a robust and well-established Diels-Alder cycloaddition followed by an efficient dehydrogenation step, providing a reliable method for obtaining high-purity 4-methylphthalic anhydride.[2][3]

Experimental Protocol

Materials and Equipment

Reagents:

  • Maleic Anhydride (≥99%)

  • Isoprene (≥99%)

  • Bromine (≥99.5%)

  • Pyridine or Dimethylformamide (DMF) (anhydrous)

  • o-Dichlorobenzene (optional, to prevent solidification during distillation)[4]

  • Ethyl Acetate (for cleaning)

  • Ice

Apparatus:

  • Three-neck round-bottom flask (1 L)

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle or oil bath

  • Distillation apparatus with a Vigreux column

  • Vacuum source

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves, fume hood

Synthesis Workflow

Synthesis_Workflow Experimental Workflow for 4-Methylphthalic Anhydride Synthesis start Start step1 Step 1: Diels-Alder Reaction Isoprene + Maleic Anhydride -> 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride start->step1 step2 Step 2: Dehydrogenation Reaction with Bromine in the presence of an acid acceptor (Pyridine or DMF) step1->step2 step3 Step 3: Purification Vacuum Distillation step2->step3 step4 Step 4: Characterization Yield, Purity (HPLC), Melting Point, Spectroscopic Analysis step3->step4 end End Product: 4-Methylphthalic Anhydride step4->end

Caption: Workflow for the synthesis of 4-Methylphthalic Anhydride.

Step-by-Step Procedure

Part 1: Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (Diels-Alder Reaction)

  • Set up a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser in a fume hood.

  • Add 98.1 g (1.0 mol) of maleic anhydride to the flask and heat it in an oil bath until it melts (approximately 60-70 °C).

  • Once the maleic anhydride is molten, begin stirring and slowly add 68.1 g (1.0 mol) of isoprene through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so maintain the temperature between 55-120 °C, using external cooling if necessary.[2]

  • After the addition of isoprene is complete, continue to heat the mixture at 90-100 °C for an additional 60 minutes to ensure the reaction goes to completion.[2]

  • Remove any excess isoprene by applying a vacuum (100 mmHg) while maintaining the temperature at 90 °C for about 20 minutes.[2] The resulting molten product is 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

Part 2: Dehydrogenation to 4-Methylphthalic anhydride

  • To the molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride from Part 1 (approximately 166.1 g, 1.0 mol), add a catalytic amount of an acid acceptor. For example, add 8.5 ml (0.105 mol) of pyridine.[3]

  • Maintain the temperature of the stirred mixture between 105-120 °C.

  • Carefully add 322.8 g (2.02 mol) of bromine dropwise under the surface of the melt using a dropping funnel over a period of 3.5 hours.[3] Hydrogen bromide gas will be evolved and should be properly scrubbed.

  • After the bromine addition is complete, continue to stir the mixture at 110-120 °C for 2 hours.[2]

  • To complete the evolution of hydrogen bromide, slowly raise the temperature of the dark brown melt to 180 °C and maintain it for 1 hour.[2]

Part 3: Purification

  • After the reaction is complete, allow the crude product to cool slightly.

  • Assemble a distillation apparatus with a Vigreux column.

  • Distill the crude brown melt under reduced pressure. Collect the pale yellow distillate at a boiling point of 153-157 °C at 7 mmHg.[2][3]

  • The distillate will solidify upon cooling to yield pale yellow to white 4-methylphthalic anhydride.[3]

Data Presentation

ParameterValueReference
Starting Materials
Maleic Anhydride1.0 mol[2]
Isoprene1.0 mol[2]
Bromine2.02 mol[3]
Pyridine0.105 mol[3]
Reaction Conditions
Diels-Alder Temperature55-120 °C[2]
Dehydrogenation Temperature105-180 °C[2][3]
Product Characterization
Yield76-80%[3]
Purity (by HPLC)95%[3]
Melting Point78-89 °C[3]
Boiling Point153-157 °C / 7 mmHg[2][3]
AppearancePale yellow to white solid[3]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Maleic anhydride is corrosive and can cause severe skin burns and eye damage.

  • Isoprene is highly flammable and an irritant.

  • Bromine is highly toxic, corrosive, and can cause severe burns. Handle with extreme caution.

  • Hydrogen bromide gas is a toxic and corrosive byproduct; ensure it is properly vented and scrubbed.

  • 4-Methylphthalic anhydride may cause skin, eye, and respiratory irritation.[5]

Characterization

The final product can be characterized using the following methods:

  • Melting Point: Determination of the melting point range can indicate the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Purity can be quantitatively assessed using reverse-phase HPLC.[6]

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To confirm the presence of the anhydride functional group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of 4-methylphthalic anhydride.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[7]

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of 4-methylphthalic anhydride with good yield and purity. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis. The resulting product is suitable for use in various research and development applications.

References

Application Notes and Protocols for the Quantification of 4-Methylphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methylphthalic acid in various matrices. The methods described are tailored for researchers, scientists, and drug development professionals, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase HPLC to separate this compound from the sample matrix. The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, thereby improving retention and peak shape. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits strong absorption, typically around 230-240 nm.[1][2]

Experimental Protocol

1. Sample Preparation (Aqueous Matrix) a. Collect the sample and centrifuge at 10,000 x g for 10 minutes to remove particulate matter. b. Filter the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[1] c. If the expected concentration is high, dilute the sample with the mobile phase.

2. Instrumentation and Conditions a. HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[1] b. Column: Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 2.7 µm). c. Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Solvent B: Acetonitrile. d. Gradient Elution:
  • Start with 95% A / 5% B.
  • Linearly increase to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions over 1 minute and equilibrate for 3 minutes. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Injection Volume: 10 µL. h. Detection: UV at 240 nm.[1]

3. Calibration a. Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile. b. Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition. c. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample Centrifuge Centrifuge (10,000 x g, 10 min) Sample->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Injection Inject 10 µL onto C18 Column HPLC_Vial->Injection Separation Gradient Elution (ACN/H₂O + TFA) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: General workflow for the quantification of this compound by HPLC-UV.

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of aromatic acids.

ParameterTypical ValueDescription
Linearity (r²) ≥ 0.999The coefficient of determination for the calibration curve across the specified range.[3]
Range 1.0 - 100 µg/mLThe concentration range over which the method is linear, precise, and accurate.[4]
Limit of Detection (LOD) 0.2 - 0.7 µg/mLThe lowest concentration of analyte that can be reliably detected.[4][5]
Limit of Quantification (LOQ) 0.6 - 2.2 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[3][4][5]
Precision (%RSD) < 5%The relative standard deviation for replicate measurements, indicating method repeatability.[3]
Accuracy/Recovery (%) 95 - 105%The percentage of the true analyte amount recovered, indicating the method's accuracy.[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Due to the low volatility of carboxylic acids, a derivatization step is required prior to GC-MS analysis.[6] this compound is chemically modified into a more volatile and thermally stable form, typically a trimethylsilyl (TMS) ester, through a process called silylation.[7][8] The derivatized analyte is then introduced into the GC, where it is separated from other components on a capillary column. The mass spectrometer serves as the detector, providing both identification based on the mass spectrum and quantification based on ion abundance.

Experimental Protocol

1. Sample Preparation and Derivatization a. Extraction: For aqueous samples, acidify to pH < 2 with HCl and extract the this compound into an organic solvent like ethyl acetate. For solid samples, use an appropriate extraction technique (e.g., Soxhlet). b. Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.[6] c. Derivatization (Silylation): [8] i. To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). ii. Add 50 µL of a solvent like pyridine or acetonitrile. iii. Cap the vial tightly and heat at 60-70 °C for 60 minutes. iv. Cool the sample to room temperature before analysis.

2. Instrumentation and Conditions a. GC-MS System: A system such as an Agilent GC-MS with a mass selective detector (MSD). b. Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. c. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. d. Injector: Splitless mode, temperature set to 250 °C. e. Oven Temperature Program:

  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp at 15 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes. f. MS Parameters:
  • Ion Source: Electron Impact (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Full Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation Deriv Add BSTFA + Pyridine Evaporation->Deriv Heat Heat at 70°C (60 min) Deriv->Heat Cool Cool to RT Heat->Cool GC_Inject Inject 1 µL Cool->GC_Inject Separation GC Separation (DB-5MS Column) GC_Inject->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Quantification Quantify using Target Ion Detection->Quantification

Caption: Workflow for this compound analysis by GC-MS, including derivatization.

Quantitative Data Summary (GC-MS)

The table below provides representative performance data for the GC-MS analysis of derivatized organic acids.

ParameterTypical ValueDescription
Linearity (r²) ≥ 0.995The coefficient of determination for the calibration curve.
Range 0.1 - 20 µg/mLThe typical quantification range for derivatized acids.
Limit of Detection (LOD) 3 - 300 ng/mLThe detection limits can vary widely based on the analyte and matrix.[9]
Limit of Quantification (LOQ) 10 ng/mL - 1 µg/mLThe quantification limits for TMS-derivatized organic acids.
Precision (%RSD) < 15%The relative standard deviation for replicate measurements.
Accuracy/Recovery (%) 80 - 115%The recovery percentage after the complete extraction and derivatization process.[9]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices like plasma or urine.[10] The method combines the separation power of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. After minimal sample cleanup (e.g., protein precipitation), the analyte is separated on a reversed-phase column. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a resulting unique product ion is monitored. This process provides exceptional specificity and minimizes matrix interference.

Experimental Protocol

1. Sample Preparation (Biological Matrix - Plasma) a. Thaw plasma samples on ice. b. To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. c. Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound). d. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. e. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. f. Transfer the supernatant to a new tube or a 96-well plate. g. Evaporate the supernatant to dryness under nitrogen at 40 °C. h. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Instrumentation and Conditions a. LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP® or Agilent 6400 Series). b. Column: C18 column suitable for UPLC (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). c. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water.
  • Solvent B: 0.1% Formic Acid in Acetonitrile. d. Gradient Elution: A fast gradient appropriate for UPLC, typically 2-4 minutes total run time. e. Flow Rate: 0.4 - 0.5 mL/min. f. Column Temperature: 40 °C. g. Injection Volume: 5 µL.

3. MS/MS Parameters a. Ionization Source: Electrospray Ionization (ESI), Negative Mode. b. MRM Transitions: These must be determined by infusing a standard solution of this compound. For a compound with a molecular weight of 180.16 g/mol , the expected transitions would be:

  • Precursor Ion (Q1): m/z 179.1 (corresponding to [M-H]⁻).
  • Product Ions (Q3): Likely fragments from the loss of H₂O (m/z 161.1) or CO₂ (m/z 135.1). The most intense and stable fragment is chosen for quantification, and a second fragment for confirmation.
  • Example MRM Pair: Quantifier: 179.1 → 135.1; Qualifier: 179.1 → 161.1. c. Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma + Internal Std PPT Protein Precipitation (300 µL cold ACN) Sample->PPT Centrifuge Centrifuge (14,000 rpm, 10 min) PPT->Centrifuge Evap Evaporate Supernatant (Nitrogen Stream) Centrifuge->Evap Recon Reconstitute (100 µL Mobile Phase) Evap->Recon UPLC_Inject Inject 5 µL Recon->UPLC_Inject Separation UPLC Separation (C18 Column) UPLC_Inject->Separation Ionization ESI Source (Negative Mode) Separation->Ionization MRM MRM Detection Q1: 179.1 Q3: 135.1 Ionization->MRM Integration Integrate Peaks (Analyte / IS) MRM->Integration Calibration Generate Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Methylphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Methylphthalic acid, a key intermediate in various manufacturing processes, including active pharmaceutical ingredients such as Alogliptin. The described reverse-phase HPLC method is designed to provide high-resolution separation of this compound from its potential impurities and degradation products, ensuring reliable quality control and stability assessment.

Introduction

This compound (4-MPA) is an aromatic dicarboxylic acid used in the synthesis of polymers, resins, and pharmaceuticals.[1] Its purity is a critical quality attribute, as impurities can affect the safety and efficacy of the final product. A reliable analytical method is therefore essential for its quantitative analysis and impurity profiling. This document provides a detailed protocol for a stability-indicating HPLC method suitable for routine quality control and research applications.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) is recommended for optimal separation.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Perchloric acid or trifluoroacetic acid (TFA).

  • Sample: this compound reference standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Perchloric Acid in Water (pH adjusted to 3.0)
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Table 1: Optimized Chromatographic Conditions

Gradient Elution Program

A gradient elution is employed to ensure the separation of both polar and non-polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
204060
254060
309010
359010

Table 2: Gradient Elution Program

Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/% Impurity Integrate->Calculate

References

Application Note: FT-IR Characterization of 4-Methylphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data interpretation for the characterization of 4-Methylphthalic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. The focus is on identifying the principal functional groups to confirm the molecular structure and purity of the compound.

Introduction

This compound is a dicarboxylic acid derivative of toluene. Its structure, featuring both carboxyl groups and an aromatic ring, makes it a valuable building block in the synthesis of various organic molecules, polymers, and pharmaceutical intermediates. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides critical information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound can be obtained. This note details the experimental procedure for acquiring an FT-IR spectrum of solid this compound and provides an analysis of the characteristic vibrational frequencies.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by the distinct absorption bands of its carboxylic acid and substituted aromatic functional groups. The quantitative data for the key vibrational modes are summarized in the table below.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeDescription
3300 - 2500O-H (Carboxylic Acid)StretchingA very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl groups in the carboxylic acid dimers.[1]
3100 - 3000C-H (Aromatic)StretchingMedium to weak absorptions corresponding to the carbon-hydrogen stretching on the aromatic ring.
2950 - 2850C-H (Methyl)StretchingWeak absorptions from the symmetric and asymmetric stretching of the methyl group.
1760 - 1690C=O (Carboxylic Acid)StretchingA very strong and sharp absorption, indicative of the carbonyl group in the carboxylic acid. The position can be influenced by dimerization.[1]
1600 - 1475C=C (Aromatic)StretchingMultiple medium to weak bands resulting from the carbon-carbon stretching vibrations within the aromatic ring.
1440 - 1395O-H (Carboxylic Acid)BendingIn-plane bending of the hydroxyl group, often coupled with C-O stretching.[1]
1320 - 1210C-O (Carboxylic Acid)StretchingStrong stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[1]
950 - 910O-H (Carboxylic Acid)BendingOut-of-plane bending of the hydrogen-bonded hydroxyl group, which is a characteristic feature of carboxylic acid dimers.[1]
900 - 690C-H (Aromatic)BendingStrong out-of-plane bending vibrations that can be indicative of the substitution pattern on the aromatic ring.

Experimental Protocol: FT-IR Analysis by KBr Pellet Method

This protocol outlines the steps for preparing a potassium bromide (KBr) pellet containing this compound for FT-IR transmission analysis.

Materials and Equipment:

  • This compound (solid sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer

  • Spatula

  • Desiccator for storing KBr

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid this compound sample.[2]

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.[2][3] The sample-to-KBr ratio should be in the range of 0.5% to 2% by weight.[4]

    • Transfer the KBr to an agate mortar.

    • Add the this compound sample to the mortar.

    • Gently grind the mixture with the pestle for a few minutes until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the infrared radiation.[5]

  • Pellet Formation:

    • Assemble the pellet press die.

    • Transfer the ground sample-KBr mixture into the die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Place the die into a hydraulic press.

    • Apply pressure, typically in the range of 8-10 metric tons, for about 1-2 minutes to form a transparent or translucent pellet.[4]

    • Carefully release the pressure and disassemble the die.

  • Spectral Acquisition:

    • Place the prepared KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or an empty sample compartment to correct for atmospheric and instrumental interferences.

    • Acquire the FT-IR spectrum of the this compound sample. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction).

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed wavenumbers with the known vibrational frequencies of the functional groups present in this compound.

Workflow and Data Analysis Visualization

The following diagram illustrates the logical workflow for the FT-IR characterization of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation start Start: Obtain this compound Sample weigh_sample Weigh Sample (1-2 mg) start->weigh_sample weigh_kbr Weigh KBr (100-200 mg) start->weigh_kbr grind Grind Sample and KBr in Mortar weigh_sample->grind weigh_kbr->grind press_pellet Press KBr Pellet grind->press_pellet Transfer to Die background_scan Acquire Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum (e.g., Baseline Correction) sample_scan->process_spectrum identify_peaks Identify Peak Wavenumbers process_spectrum->identify_peaks assign_peaks Assign Peaks to Functional Groups identify_peaks->assign_peaks report Generate Report assign_peaks->report

Caption: Workflow for FT-IR Characterization of this compound.

References

Application Note: Crystallization of 4-Methylphthalic Acid for Enhanced Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 4-Methylphthalic acid is an aromatic dicarboxylic acid used as an intermediate in the synthesis of dyes, resins, and pharmaceuticals[1]. The purity of this compound is critical for its subsequent applications, and crystallization is the most effective method for its purification[2]. This process leverages the differential solubility of this compound and its impurities in a given solvent at varying temperatures[3]. By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound selectively crystallizes, leaving impurities behind in the mother liquor[2][4]. This document provides a detailed protocol for the crystallization of this compound, suitable for laboratory and process development environments.

Principle of Crystallization The cornerstone of crystallization is the principle that most solids are more soluble in a hot solvent than in a cold one[3]. An effective crystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point[3]. The process involves:

  • Solvent Selection : Choosing an appropriate solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures[3].

  • Dissolution : Dissolving the impure this compound in a minimal amount of the boiling solvent to form a saturated solution[5].

  • Cooling & Crystallization : Gradually cooling the saturated solution to induce the formation of pure crystals as solubility decreases[2][6].

  • Isolation & Drying : Separating the purified crystals from the impurity-rich mother liquor via filtration and then drying them[5].

Data Summary: Physicochemical Properties of this compound

This table summarizes the key physical and solubility properties of this compound.

PropertyValueReference
Chemical Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance White crystalline solid[1][7]
Melting Point 156 - 157 °C[8]
pKa 3.07[8]
Solubility in Water Partially soluble; solubility increases with temperature.[7]
Solubility in Organic Solvents More soluble in polar organic solvents such as ethanol, methanol, and acetone.[1][7]

Experimental Protocol: Cooling Crystallization of this compound

This protocol details the step-by-step procedure for purifying this compound using the cooling crystallization technique. Water is often a suitable solvent for phthalic acid derivatives due to a significant increase in solubility at higher temperatures[9].

Materials and Equipment:

  • Impure this compound

  • Selected solvent (e.g., deionized water, ethanol)

  • Erlenmeyer flasks (2)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar or boiling chips

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place approximately 1.0 g of impure this compound into a 50 mL Erlenmeyer flask equipped with a boiling chip or magnetic stir bar.

    • Add a small volume of the chosen solvent (e.g., deionized water) to just cover the solid[10].

    • Gently heat the mixture to boiling on a hot plate while stirring[5].

    • Continue to add the solvent dropwise and slowly while maintaining the boiling temperature until the solid completely dissolves[3]. Avoid adding excess solvent to ensure the solution is saturated, which is crucial for achieving a good yield[3].

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent to prevent premature crystallization in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask.

  • Cooling and Crystal Growth:

    • Cover the flask containing the hot, saturated solution with a watch glass or inverted beaker.

    • Allow the solution to cool slowly and undisturbed to room temperature[5]. Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice[4].

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the crystals from the solution[3][5].

  • Crystal Collection and Washing:

    • Set up a suction filtration apparatus using a Buchner funnel and a filter flask.

    • Wet the filter paper with a small amount of the cold crystallization solvent to ensure it seals to the funnel.

    • Pour the cold crystal slurry into the Buchner funnel and apply vacuum.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor that contains impurities[11][12]. Using cold solvent minimizes the redissolving of the purified product.

  • Drying:

    • Allow the crystals to air-dry in the funnel under vacuum for several minutes to remove most of the solvent.

    • Transfer the semi-dry crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point or in a desiccator.

  • Purity and Yield Assessment:

    • Once completely dry, weigh the purified this compound to calculate the percent recovery.

    • Determine the melting point of the crystals. A sharp melting point close to the literature value (156-157 °C) indicates high purity[8].

Diagrams and Visualizations

Experimental Workflow for this compound Crystallization

Crystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Analysis start Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath suction_filter Suction Filtration ice_bath->suction_filter wash Wash with Cold Solvent suction_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow of the cooling crystallization process for purifying this compound.

References

Troubleshooting & Optimization

Common byproducts in 4-Methylphthalic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 4-Methylphthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and their associated byproducts?

A1: The two primary synthesis routes for this compound are:

  • Oxidation of p-xylene or its derivatives: This is a common industrial method. The primary byproducts are intermediates and partially oxidized species such as p-toluic acid and 4-carboxybenzaldehyde (4-CBA) .

  • Diels-Alder reaction of isoprene and maleic anhydride followed by dehydrogenation: This route involves the formation of a cyclic intermediate which is then aromatized. When sulfur is used as the dehydrogenating agent, a common byproduct is a thio-derivative of the phthalic anhydride.[1]

Q2: Which analytical techniques are recommended for quantifying the purity of this compound and identifying byproducts?

A2: For routine purity assessment and quantification of known byproducts, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method. For the identification of volatile and semi-volatile byproducts, such as residual solvents or starting materials, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A reverse-phase C18 column is typically effective for the HPLC separation of this compound and its common byproducts.

Troubleshooting Guides

Purification of this compound from Oxidation of p-Xylene Byproducts

Issue: My this compound, synthesized via p-xylene oxidation, is contaminated with p-toluic acid and 4-carboxybenzaldehyde.

Solution: Fractional crystallization is an effective method for purifying this compound from these structurally similar byproducts. The choice of solvent is critical for successful separation.

Experimental Protocol: Fractional Crystallization

  • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts have different solubility profiles. A mixture of acetic acid and acetic anhydride has been shown to be effective for the purification of a similar compound, terephthalic acid, from these same impurities.[2]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent system.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals of this compound. Rapid cooling can lead to the co-precipitation of impurities.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Purity and Recovery

Purification StageThis compound Purity (%)p-Toluic Acid (%)4-Carboxybenzaldehyde (%)Recovery Yield (%)
Crude Product95.03.51.5-
After 1st Recrystallization99.20.60.285
After 2nd Recrystallization>99.8<0.1<0.175 (overall)
Note: These are representative values and actual results may vary depending on the initial purity and crystallization conditions.

Troubleshooting Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling out (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly.Use a lower-boiling point solvent. Ensure a slow cooling rate by insulating the flask.
No crystal formation Too much solvent was used. The solution is not saturated.Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used for dissolution. Excessive washing with cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Use a minimal amount of ice-cold solvent for washing the crystals.

Experimental Workflow for Purification via Fractional Crystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved cool Slow Cooling to Room Temperature dissolved->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure G crude Crude Product (4-Methylphthalic Anhydride + Thio-derivative) hydrolysis Hydrolysis (Water, Base Catalyst, 150-180°C) crude->hydrolysis conversion Thio-derivative converted to 4-Methylphthalic Anhydride hydrolysis->conversion purification Purification (e.g., Recrystallization of the corresponding acid) conversion->purification final_product Pure this compound/Anhydride purification->final_product

References

Troubleshooting low yield in 4-Methylphthalic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the synthesis of 4-methylphthalic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yields in this compound synthesis can stem from several factors throughout the experimental process. The most common synthesis route involves the Diels-Alder reaction of isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTPA), followed by an aromatization step. Another common method is the oxidation of o-xylene.

Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly impact yield.

  • Incorrect Stoichiometry of Reactants: The molar ratios of starting materials, catalysts, and reagents must be precise.

  • Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions and byproducts.

  • Inefficient Aromatization/Oxidation: The conversion of the intermediate to the final product may be incomplete.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and purification steps.

Q2: How does reaction temperature affect the yield, and what are the optimal temperature ranges?

Reaction temperature is a critical factor. In the synthesis starting from isoprene and maleic anhydride, the initial Diels-Alder reaction is typically exothermic and requires careful temperature control to prevent side reactions. The subsequent aromatization step with bromine is generally performed at a higher temperature. For the oxidation of o-xylene, temperature control is crucial to prevent over-oxidation to carbon oxides.

Troubleshooting Steps:

  • Verify Thermocouple Accuracy: Ensure your temperature monitoring equipment is calibrated correctly.

  • Maintain Stable Temperature: Use an oil bath or a temperature-controlled reactor to maintain a consistent temperature throughout the reaction.

  • Optimize Temperature Profile: For the two-step synthesis from isoprene, ensure the initial cycloaddition is complete before raising the temperature for the aromatization step.

Q3: I suspect issues with my starting materials. What should I look for?

The purity of reactants is paramount for achieving high yields.

Troubleshooting Steps:

  • Check Purity of Reactants:

    • Maleic Anhydride: Should be free of maleic acid. The presence of water can hydrolyze the anhydride.

    • Isoprene: Should be freshly distilled to remove any polymers or inhibitors.

    • o-Xylene: Purity should be high, as other xylene isomers will lead to different products.

  • Ensure Anhydrous Conditions: For the Diels-Alder reaction, the presence of water can lead to the hydrolysis of maleic anhydride, reducing the yield of the desired intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol requires them.[1]

Q4: My aromatization/oxidation step seems inefficient. How can I improve it?

The conversion of the intermediate (4-MTPA or o-xylene) to this compound is a critical, yield-determining step.

Troubleshooting Steps for Aromatization of 4-MTPA with Bromine:

  • Catalyst Choice and Amount: The use of an acid acceptor like dimethylformamide (DMF) or pyridine is often catalytic.[2][3] Ensure the correct catalyst is used at the appropriate molar ratio.

  • Bromine Addition: Add bromine dropwise and at a controlled rate to prevent a rapid exotherm and potential side reactions.[2] The reaction is typically carried out at elevated temperatures (e.g., 105-120°C).[3]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time after the bromine addition is complete to ensure full conversion.

Troubleshooting Steps for Oxidation of o-Xylene:

  • Catalyst System: Vanadia-titania catalysts are commonly used industrially. The specific formulation and preparation of the catalyst are crucial for its activity and selectivity.[4]

  • Oxygen/Air Flow: The concentration of the oxidant and the contact time with the catalyst need to be optimized to maximize the yield of phthalic anhydride and minimize the formation of byproducts like CO and CO2.[5]

Q5: I am observing a significant amount of byproducts. What are they and how can I minimize their formation?

Byproduct formation is a common cause of low yields.

Common Byproducts and Minimization Strategies:

  • Incomplete Aromatization: If starting from 4-MTPA, residual intermediate will contaminate the final product.

    • Solution: Increase reaction time or temperature during the aromatization step, or ensure the correct amount of bromine is used.

  • Over-oxidation Products: In the oxidation of o-xylene, byproducts such as maleic anhydride, CO, and CO2 can form.[5]

    • Solution: Optimize the reaction temperature, contact time, and oxidant concentration. A well-designed catalyst can also improve selectivity.

  • Side reactions from Impurities: Impurities in the starting materials can lead to a variety of byproducts.

    • Solution: Use high-purity starting materials.

Data Presentation

Table 1: Reported Yields of 4-Methylphthalic Anhydride under Various Conditions

Starting MaterialDehydrogenating AgentCatalyst/SolventTemperature (°C)Yield (%)Reference
4-Methyl-1,2,3,6-tetrahydrophthalic anhydrideSulfur--59-87[6]
4-Methyl-1,2,3,6-tetrahydrophthalic anhydrideBromineAcetic Acid-16[6]
4-Methyl-1,2,3,6-tetrahydrophthalic anhydrideBrominePyridine105-12076-80[2]
4-Methyl-1,2,3,6-tetrahydrophthalic anhydrideBromineDimethylformamide--[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylphthalic Anhydride from Isoprene and Maleic Anhydride

This protocol is based on a two-step process involving a Diels-Alder reaction followed by aromatization.

Step 1: Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTPA)

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, place 98.1 g (1.0 mol) of maleic anhydride.

  • Heat the flask in an oil bath until the maleic anhydride melts.

  • Slowly add 69.5 g (1.02 mol) of isoprene dropwise below the surface of the molten maleic anhydride. The reaction is exothermic, and external cooling may be required to maintain the temperature between 55-120°C.

  • After the addition is complete, heat the mixture to 120°C for 60 minutes to ensure the reaction goes to completion.[2]

  • Remove any excess isoprene by distillation. The resulting molten product is 4-MTPA.

Step 2: Aromatization of 4-MTPA to 4-Methylphthalic Anhydride

  • To the molten 4-MTPA (166.1 g, 1.0 mol) from Step 1, add 8.5 ml (0.105 mol) of pyridine.

  • Maintain the temperature of the stirred mixture between 105°C and 120°C.

  • Add 103.5 ml (2.02 mol) of bromine dropwise under the surface of the melt over approximately 3.5 hours. Hydrogen bromide gas will be evolved continuously.

  • After the addition is complete, maintain the temperature for an additional 2 hours.

  • The crude 4-methylphthalic anhydride can then be purified by distillation. A pale yellow to white solid product should be obtained with a melting point of 78-89°C.[2]

Mandatory Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_reaction_conditions check_stoichiometry Verify Stoichiometry and Reagent Purity start->check_stoichiometry check_workup Analyze Workup and Purification Steps start->check_workup conditions_ok Conditions Correct? check_reaction_conditions->conditions_ok stoichiometry_ok Stoichiometry & Purity OK? check_stoichiometry->stoichiometry_ok workup_ok Minimal Loss? check_workup->workup_ok conditions_ok->stoichiometry_ok Yes adjust_conditions Adjust Temperature, Time, or Pressure conditions_ok->adjust_conditions No stoichiometry_ok->workup_ok Yes purify_reagents Purify/Replace Reagents stoichiometry_ok->purify_reagents No optimize_workup Optimize Extraction, Filtration, or Distillation workup_ok->optimize_workup No analyze_byproducts Analyze Byproducts (GC-MS, NMR) workup_ok->analyze_byproducts Yes end_success Yield Improved adjust_conditions->end_success purify_reagents->end_success optimize_workup->end_success byproducts_identified Byproducts Identified? analyze_byproducts->byproducts_identified address_side_reactions Address Specific Side Reactions byproducts_identified->address_side_reactions Yes end_further_investigation Further Investigation Needed byproducts_identified->end_further_investigation No address_side_reactions->end_success

Caption: A troubleshooting workflow for diagnosing low yield in this compound synthesis.

Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main_pathway Main Synthesis Pathway cluster_side_reactions Potential Side Reactions cluster_alternative_pathway Alternative Pathway Isoprene Isoprene MTPA 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTPA) Isoprene->MTPA MaleicAnhydride Maleic Anhydride MaleicAnhydride->MTPA + Hydrolysis Maleic Acid (from Hydrolysis) MaleicAnhydride->Hydrolysis + H2O MPA 4-Methylphthalic Anhydride MTPA->MPA Aromatization (e.g., + Br2) IncompleteReaction Unreacted 4-MTPA MTPA->IncompleteReaction Incomplete Aromatization oXylene o-Xylene PhthalicAnhydride Phthalic Anhydride oXylene->PhthalicAnhydride Oxidation OverOxidation CO, CO2 PhthalicAnhydride->OverOxidation Over-oxidation

Caption: Synthesis pathways for 4-methylphthalic anhydride and potential side reactions.

References

Optimizing reaction conditions for 4-Methylphthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylphthalic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the popular route involving the Diels-Alder reaction of isoprene and maleic anhydride, followed by dehydrogenation and hydrolysis.

Q1: My Diels-Alder reaction between isoprene and maleic anhydride is giving a low yield. What are the possible causes and solutions?

A1: Low yields in the Diels-Alder cycloaddition can stem from several factors. Here are some common causes and troubleshooting steps:

  • Purity of Reactants: Ensure the maleic anhydride is free from maleic acid, which can be formed by hydrolysis. Use freshly opened or purified maleic anhydride. Isoprene can polymerize over time; using freshly distilled isoprene is recommended.

  • Reaction Temperature: The Diels-Alder reaction is an equilibrium process. While higher temperatures can increase the reaction rate, they can also favor the reverse reaction (retro-Diels-Alder). The reaction is exothermic, so proper temperature control is crucial.[1] A temperature range of 55-100°C is typically employed.[2]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like TLC or NMR can help determine the optimal reaction time, which is often around 60 minutes after the addition of isoprene is complete.[2]

  • Side Reactions: Isoprene can undergo polymerization. Adding the isoprene dropwise to the molten maleic anhydride can help minimize this side reaction by keeping the concentration of isoprene low.[2]

Q2: I am having trouble with the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. The conversion is incomplete. How can I optimize this step?

A2: Incomplete dehydrogenation is a common hurdle. The choice of dehydrogenating agent and reaction conditions are critical for high conversion.

  • Dehydrogenation with Bromine:

    • Catalyst: The use of an acid acceptor catalyst like dimethylformamide (DMF) or pyridine is crucial for this reaction to proceed efficiently.[2][3]

    • Temperature: The reaction is typically carried out at elevated temperatures, often between 135°C and 145°C.[2]

    • Bromine Addition: Slow, dropwise addition of bromine under the surface of the molten reactant is important to control the exothermic reaction and prevent the accumulation of unreacted bromine.[2][3]

    • Monitoring: The reaction progress can be monitored by observing the evolution of hydrogen bromide gas.[3]

  • Dehydrogenation with Sulfur:

    • Catalyst: A mixed catalyst system, such as zinc oxide and 2-mercaptobenzothiazole, can be effective.[4]

    • Temperature: This method requires higher temperatures, typically in the range of 190°C to 220°C.[4]

    • Byproducts: Be aware of the formation of thio-derivatives as byproducts, which may require a subsequent hydrolysis step to convert to the desired anhydride.[4]

Q3: The final this compound product after hydrolysis of the anhydride is impure. What are the likely impurities and how can I remove them?

A3: Impurities can arise from the starting materials, side reactions, or incomplete reactions.

  • Common Impurities:

    • Unreacted 4-methyl-1,2,3,6-tetrahydrophthalic acid: This can result from incomplete dehydrogenation.

    • Isomeric impurities: Depending on the starting materials and reaction conditions, other isomers of methylphthalic acid might be present.

    • Byproducts from oxidation: If using an oxidation method (e.g., from pseudocumene), incompletely oxidized intermediates like 4-methylbenzaldehyde or other methylphthalic acid isomers can be impurities.[5]

  • Purification Methods:

    • Recrystallization: This is a common and effective method for purifying carboxylic acids. A suitable solvent system (e.g., water, or a mixed solvent system) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

    • Acid-Base Extraction: Dissolving the crude product in a basic solution (e.g., sodium bicarbonate), filtering to remove any neutral impurities, and then re-precipitating the acid by adding a strong acid (e.g., HCl) can be an effective purification step.

    • Distillation (for the anhydride): Before hydrolysis, the 4-methylphthalic anhydride can be purified by vacuum distillation.[2]

Q4: I am observing significant byproduct formation during the synthesis. What are the common side reactions?

A4: Side reactions can lower the yield and complicate purification.

  • Diels-Alder Step: The primary side reaction is the polymerization of isoprene.

  • Dehydrogenation Step (with Bromine): Over-bromination of the aromatic ring can occur if an excess of bromine is used or if the reaction temperature is not well-controlled.

  • Oxidation of Pseudocumene: This method can lead to a mixture of isomers (2-methylterephthalic acid and 4-methylisophthalic acid) and partially oxidized products.[5]

Data Presentation

Table 1: Reaction Conditions for the Dehydrogenation of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

Dehydrogenation AgentCatalystTemperature Range (°C)Typical Yield (%)Reference
BromineDimethylformamide (DMF) or Pyridine105 - 14576 - 87[2][3]
SulfurZinc oxide and 2-mercaptobenzothiazole190 - 22059 - 87[4][6]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield in Diels-Alder Impure reactants, improper temperature control, insufficient reaction time, isoprene polymerization.Use purified reactants, maintain temperature between 55-100°C, monitor reaction to completion, add isoprene dropwise.[2]
Incomplete Dehydrogenation Ineffective catalyst, suboptimal temperature, improper reagent addition.Use appropriate catalyst (DMF/pyridine for Br₂, ZnO/2-mercaptobenzothiazole for S), maintain recommended temperature, ensure slow addition of bromine.[2][3][4]
Impure Final Product Incomplete reactions, side products.Purify via recrystallization, acid-base extraction, or vacuum distillation of the anhydride intermediate.[2]
Significant Byproduct Formation Polymerization of isoprene, over-bromination, formation of isomers in oxidation routes.Control reaction conditions carefully (temperature, stoichiometry, addition rate).[2][5]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylphthalic Anhydride via Diels-Alder Reaction and Bromination

This protocol is adapted from patent literature for a laboratory scale.[2]

Step 1: Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 98.1 g (1.0 mole) of maleic anhydride.

  • Heat the flask in an oil bath until the maleic anhydride melts (around 60°C).

  • Slowly add 69.5 g (1.02 moles) of isoprene dropwise into the molten maleic anhydride while stirring. Control the addition rate to maintain the reaction temperature between 55°C and 100°C. Use intermittent cooling if necessary.

  • After the addition is complete, heat the mixture at 120°C for 60 minutes to ensure the reaction goes to completion.

  • Remove any excess isoprene by vacuum distillation. The molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride will remain in the flask.

Step 2: Dehydrogenation to 4-Methylphthalic Anhydride

  • To the molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (166.1 g, 1.0 mole), add 5.0 g (0.068 moles) of dimethylformamide (DMF).

  • Heat the mixture to 120°C with mechanical stirring.

  • Slowly add 163.8 g (1.025 moles, approximately 52.5 mL) of bromine dropwise under the surface of the melt. The reaction is exothermic, and the temperature should be maintained between 135°C and 145°C.

  • After the bromine addition is complete, continue stirring at 140°C for 15 minutes, then slowly heat to 180°C to ensure the complete evolution of hydrogen bromide.

  • The crude 4-methylphthalic anhydride can be purified by vacuum distillation.

Protocol 2: Hydrolysis of 4-Methylphthalic Anhydride to this compound

  • To a round-bottom flask, add the purified 4-methylphthalic anhydride.

  • Add an excess of water (e.g., 10-20 mL of water per gram of anhydride).

  • Heat the mixture to reflux with stirring. The anhydride will slowly dissolve as it hydrolyzes to the dicarboxylic acid.

  • Continue refluxing for 1-2 hours to ensure complete hydrolysis.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to crystallize the this compound.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Dry the crystals in a vacuum oven. The purity can be checked by melting point determination and NMR spectroscopy.

Mandatory Visualization

Reaction_Pathway_Diels_Alder Isoprene Isoprene Adduct 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride Isoprene->Adduct Diels-Alder Reaction Polyisoprene Polyisoprene (Side Product) Isoprene->Polyisoprene Polymerization MaleicAnhydride Maleic Anhydride MaleicAnhydride->Adduct Anhydride 4-Methylphthalic Anhydride Adduct->Anhydride Dehydrogenation (e.g., with Br₂/DMF) Acid 4-Methylphthalic Acid Anhydride->Acid Hydrolysis (H₂O, Heat) Experimental_Workflow Start Start: Reactants (Isoprene & Maleic Anhydride) DielsAlder Diels-Alder Reaction (55-100°C) Start->DielsAlder Dehydrogenation Dehydrogenation (e.g., Br₂/DMF, 135-145°C) DielsAlder->Dehydrogenation Troubleshooting1 Troubleshooting: Low Yield? DielsAlder->Troubleshooting1 Distillation Purification (Vacuum Distillation) of Anhydride Dehydrogenation->Distillation Troubleshooting2 Troubleshooting: Incomplete Conversion? Dehydrogenation->Troubleshooting2 Hydrolysis Hydrolysis (Reflux in Water) Distillation->Hydrolysis Crystallization Crystallization & Filtration Hydrolysis->Crystallization Drying Drying Crystallization->Drying Troubleshooting3 Troubleshooting: Impure Product? Crystallization->Troubleshooting3 FinalProduct Final Product: This compound Drying->FinalProduct Troubleshooting1->DielsAlder Optimize Conditions Troubleshooting2->Dehydrogenation Optimize Conditions Troubleshooting3->Crystallization Recrystallize

References

Technical Support Center: Purification of Crude 4-Methylphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methylphthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the oxidation of o-xylene, may contain several impurities. These can include unreacted starting materials, intermediates, and byproducts of side reactions. Common impurities may include 4-methyl-o-toluic acid, and other oxidized aromatic species. The specific impurity profile can vary depending on the synthetic route and reaction conditions.

Q2: What is the recommended starting method for purifying crude this compound?

A2: Recrystallization is the most common and often the most effective initial purification technique for crude this compound.[1] It is a process of dissolving the impure solid in a hot solvent and then allowing the desired compound to crystallize out in a purer form upon cooling, leaving impurities behind in the solvent.[1]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature.[2] Based on its chemical structure, polar organic solvents are generally good candidates.[3][4] An ethanol-water mixed solvent system is often effective, where the crude solid is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy.

Q4: Can I use sublimation to purify this compound?

A4: Yes, sublimation can be a suitable purification method for this compound, especially for removing non-volatile impurities.[5] This technique involves heating the solid under vacuum, causing it to transition directly from a solid to a gas, and then condensing the vapor back into a pure solid on a cold surface.[5]

Q5: When is column chromatography recommended for purification?

A5: Column chromatography is a powerful technique for separating this compound from impurities with similar solubility profiles, where recrystallization may not be as effective. It is particularly useful for achieving very high purity or for separating complex mixtures.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Oiling out (product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of this compound. The solution is supersaturated and cooled too quickly. Impurities are present in high concentration.Use a lower-boiling point solvent or a mixed solvent system. Ensure slow cooling; insulate the flask. Attempt to purify a smaller batch or pre-purify by another method to reduce impurity load.
No crystals form upon cooling Too much solvent was used. The solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used for dissolution. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Use the charcoal sparingly as it can adsorb the desired product as well.
Sublimation
Problem Possible Cause(s) Solution(s)
No sublimation occurs The temperature is too low. The vacuum is not sufficient.Gradually increase the temperature of the heating bath. Ensure all connections in the vacuum apparatus are sealed and the vacuum pump is functioning correctly.
Low yield of sublimate The temperature is too high, causing decomposition. The collection surface is not cold enough.Lower the heating temperature. Ensure a continuous flow of cold water through the condenser or that the cold finger is filled with a suitable coolant (e.g., ice-water slurry).
Product is not pure after sublimation The impurity has a similar vapor pressure to this compound. The crude material was not sufficiently dried before sublimation.Consider a different purification technique like recrystallization or chromatography. Ensure the crude material is thoroughly dried to remove any volatile solvents.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds The mobile phase polarity is too high or too low. The column is overloaded with the sample. The stationary phase is not appropriate.Optimize the mobile phase composition through trial and error (e.g., using different ratios of hexane and ethyl acetate with a small amount of acetic acid). Reduce the amount of crude material loaded onto the column. Select a stationary phase with a different polarity.
Compound is stuck on the column The mobile phase is not polar enough to elute the highly polar carboxylic acid.Gradually increase the polarity of the mobile phase (gradient elution). Add a small percentage of a more polar solvent like methanol or acetic acid to the eluent.
Tailing of the product peak Interactions between the carboxylic acid and the silica gel. The column is not packed uniformly.Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. Repack the column carefully to ensure a uniform bed.

Quantitative Data

Solubility of this compound (Qualitative)

Solvent Solubility Notes
WaterPartially soluble, with solubility increasing with temperature.[3]Can be used as an anti-solvent in a mixed solvent system with a more soluble organic solvent.
EthanolMore soluble than in water.[3]A good candidate for a primary recrystallization solvent, often used in combination with water.
MethanolMore soluble than in water.[3]Similar to ethanol, can be an effective recrystallization solvent.
AcetoneMore soluble than in water.[3]A more polar aprotic solvent that can be considered for recrystallization.

Experimental Protocols

Recrystallization using Ethanol-Water

This protocol is a general guideline and may require optimization based on the impurity profile of the crude this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Addition of Anti-solvent: To the hot, clear filtrate, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice-water bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.

Sublimation

This protocol is suitable for small-scale purification and for removing non-volatile impurities.

Methodology:

  • Apparatus Setup: Place the crude, dry this compound at the bottom of a sublimation apparatus. Assemble the apparatus with a cold finger or a condenser.

  • Evacuation: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.

  • Cooling: Start the flow of cold water through the condenser or fill the cold finger with a coolant.

  • Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or an oil bath.

  • Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold surface.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold surface.

Flash Column Chromatography

This is a general guideline for the purification of carboxylic acids and will require optimization for this compound.

Methodology:

  • Column Packing: Pack a glass column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like ethyl acetate. A small amount of acetic acid (e.g., 0.5-1%) is often added to the mobile phase to improve peak shape and reduce tailing of carboxylic acids.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

RecrystallizationWorkflow Recrystallization Workflow for this compound crude Crude this compound dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filtration Hot Gravity Filtration (if insolubles present) dissolve->hot_filtration Optional add_water Add Hot Water to Cloud Point dissolve->add_water hot_filtration->add_water clarify Add Hot Ethanol to Clarify add_water->clarify cool Slow Cooling & Ice Bath clarify->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol-Water filter->wash dry Dry Purified Crystals wash->dry pure Pure this compound dry->pure SublimationWorkflow Sublimation Workflow for this compound crude Crude, Dry this compound load Load into Sublimation Apparatus crude->load evacuate Evacuate Apparatus load->evacuate cool_surface Cool Condensing Surface evacuate->cool_surface heat Gently Heat Solid cool_surface->heat sublime_deposit Sublimation & Deposition heat->sublime_deposit cool_down Cool Apparatus sublime_deposit->cool_down collect Collect Purified Crystals cool_down->collect pure Pure this compound collect->pure ChromatographyWorkflow Column Chromatography Workflow pack Pack Column with Silica Gel load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

References

Technical Support Center: Analysis of 4-Methylphthalic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of 4-methylphthalic acid.

Troubleshooting Guides and FAQs

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?

A1: Unexpected peaks in your spectrum likely correspond to impurities from the synthesis or degradation of this compound. Common impurities include unreacted starting materials, synthetic intermediates, isomeric byproducts, or the corresponding anhydride. The chemical shifts and splitting patterns of these impurities can help in their identification. Refer to the data table below for characteristic peaks of potential impurities.

Q2: I see a singlet around 2.4 ppm that is more intense than expected for the methyl group of this compound. What could this indicate?

A2: While the methyl group of this compound appears around 2.38 ppm, a significantly more intense peak could suggest the presence of an impurity with a methyl group in a similar chemical environment. One common impurity is 4-methylbenzoic acid, which has a methyl singlet at approximately 2.36 ppm. The aromatic region of the spectrum should be carefully examined for the characteristic signals of this impurity to confirm its presence.

Q3: My aromatic region (around 7.2-7.8 ppm) looks more complex than the expected three-proton system of this compound. How can I interpret these extra signals?

A3: A complex aromatic region suggests the presence of other aromatic impurities. Here are a few possibilities:

  • Isomeric Impurities: The synthesis of this compound can sometimes yield isomers such as 2-methylterephthalic acid or 4-methylisophthalic acid. These isomers have different substitution patterns on the aromatic ring, leading to distinct signals in the NMR spectrum.

  • Phthalic Acid Isomers: The presence of phthalic acid, isophthalic acid, or terephthalic acid as impurities will also complicate the aromatic region.

  • Starting Materials: If the synthesis involved aromatic precursors, their incomplete reaction could lead to their appearance in the final product's spectrum.

Consult the data table for the specific chemical shifts and splitting patterns of these potential aromatic impurities.

Q4: I observe a broad singlet in the downfield region (10-13 ppm), but its integration is not consistent with two carboxylic acid protons. Why might this be?

A4: The carboxylic acid protons typically appear as a broad singlet between 10 and 13 ppm. An inconsistent integration could be due to:

  • Presence of Water: Traces of water in the NMR solvent (especially DMSO-d₆) can lead to proton exchange with the carboxylic acid protons, which can affect the integration and peak shape.

  • Monomeric Carboxylic Acid Impurities: Impurities with a single carboxylic acid group, like 4-methylbenzoic acid, will also contribute to this region, altering the expected integration.

  • Incomplete Dissolution: If the sample is not fully dissolved, the quantification by integration will be inaccurate.

Q5: I see signals in the aliphatic region (around 1.5-3.5 ppm and 5.0-6.0 ppm) that are not from the methyl group. What are these?

A5: The presence of signals in these regions could indicate impurities from a Diels-Alder synthesis route. Specifically, the intermediate cis-4-methyl-1,2,3,6-tetrahydrophthalic anhydride is a likely candidate. This compound contains aliphatic and olefinic protons that would appear in these regions. Unreacted starting materials like isoprene could also contribute to signals in the olefinic region.

Quantitative Data Summary

The following table summarizes the ¹H NMR chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet), and coupling constants (J) in Hz for this compound and its potential impurities. All spectra are referenced in DMSO-d₆ unless otherwise noted.

CompoundAr-H Chemical Shifts (δ, ppm)-CH₃ Chemical Shift (δ, ppm)Other Chemical Shifts (δ, ppm)
This compound 7.62 (d, J=7.8 Hz, 1H), 7.45 (s, 1H), 7.38 (d, J=7.8 Hz, 1H)2.38 (s, 3H)~13.0 (br s, 2H, -COOH)
Phthalic acid7.70 (m, 2H), 7.60 (m, 2H)-~13.0 (br s, 2H, -COOH)
Isophthalic acid8.55 (s, 1H), 8.22 (dd, J=7.8, 1.6 Hz, 2H), 7.68 (t, J=7.8 Hz, 1H)-~13.3 (br s, 2H, -COOH)
Terephthalic acid8.05 (s, 4H)-~13.2 (br s, 2H, -COOH)
4-Methylbenzoic acid7.84 (d, J=8.0 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H)2.36 (s, 3H)~12.8 (br s, 1H, -COOH)
4-Methylphthalic anhydride7.96 (d, J=7.9 Hz, 1H), 7.91 (s, 1H), 7.82 (d, J=7.9 Hz, 1H)2.54 (s, 3H)-
cis-4-Methyl-1,2,3,6-tetrahydrophthalic anhydride (estimated)-~1.7 (s, 3H)~5.4 (br s, 1H, =CH), ~3.4 (m, 2H, -CH-CO), ~2.5-2.2 (m, 4H, -CH₂-)
Isoprene (in CDCl₃)-1.79 (s, 3H)6.36 (dd, J=17.6, 10.8 Hz, 1H), 5.07 (d, J=17.6 Hz, 1H), 4.99 (d, J=10.8 Hz, 1H), 4.97 (s, 2H)
Maleic anhydride--7.29 (s, 2H)

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is recommended due to the good solubility of carboxylic acids.

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. Visually inspect the solution to ensure no solid particles are present.

  • Filtering: If any particulate matter is observed, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard ¹H NMR experiment with the following typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Integrate all peaks.

    • Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.

Visualizations

impurity_identification_workflow start Start: ¹H NMR Spectrum of This compound Sample check_main_peaks Identify main peaks of This compound (aromatic, methyl, COOH) start->check_main_peaks unexpected_peaks Are there unexpected peaks? check_main_peaks->unexpected_peaks analyze_aromatic Analyze Aromatic Region (7.0-8.5 ppm) unexpected_peaks->analyze_aromatic Yes report_pure Report as Pure unexpected_peaks->report_pure No isomeric_impurity Isomeric Impurities Present? (e.g., other methylphthalic acids) analyze_aromatic->isomeric_impurity analyze_aliphatic Analyze Aliphatic/Olefinic Region (1.5-3.5 ppm, 5.0-6.5 ppm) precursor_impurity Precursor/Intermediate Impurities Present? (e.g., anhydride, tetrahydro-intermediate) analyze_aliphatic->precursor_impurity analyze_methyl Analyze Methyl Region (~2.4 ppm) side_product Side Product Impurity Present? (e.g., 4-methylbenzoic acid) analyze_methyl->side_product isomeric_impurity->analyze_aliphatic No report_impure Report with Identified Impurities isomeric_impurity->report_impure Yes starting_material Starting Material Impurities Present? (e.g., isoprene, maleic anhydride) precursor_impurity->starting_material No precursor_impurity->report_impure Yes starting_material->analyze_methyl No starting_material->report_impure Yes side_product->report_impure Yes end End side_product->end No report_pure->end report_impure->end

How to avoid side reactions in 4-Methylphthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylphthalic acid. The information aims to help users overcome common challenges and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the primary synthesis routes for this compound, and what are their common pitfalls?

The most prevalent laboratory and industrial synthesis of this compound involves a three-step process starting with a Diels-Alder reaction, followed by dehydrogenation to the anhydride, and subsequent hydrolysis.

  • Step 1: Diels-Alder Reaction: Isoprene reacts with maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. This reaction is generally high-yielding.

  • Step 2: Dehydrogenation: The intermediate is aromatized to 4-methylphthalic anhydride. This step is critical and prone to side reactions.

  • Step 3: Hydrolysis: The anhydride is hydrolyzed to the final product, this compound.

An alternative route involves the nitration of N-methylphthalimide, followed by hydrolysis. A significant challenge with this method is the potential formation of the undesired 3-nitro isomer, which can be difficult to separate from the desired 4-nitro intermediate.

2. My yield of 4-methylphthalic anhydride is low during the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride using bromine. How can I improve it?

Low yields when using bromine for dehydrogenation are often due to side reactions promoted by the hydrogen bromide (HBr) gas evolved during the reaction. Dehydrogenation with bromine in acetic acid, for instance, has been reported to give yields as low as 16%.[1]

Troubleshooting Steps:

  • Use of an Acid Acceptor: The addition of a catalytic amount of an acid acceptor, such as dimethylformamide (DMF) or pyridine, can significantly increase the yield to the 76-80% range.[2] These compounds neutralize the HBr as it is formed, preventing it from participating in unwanted side reactions.

  • Molar Ratios: Precise control of the molar ratios of the anhydride, bromine, and the acid acceptor is crucial for optimizing the yield. For example, a molar ratio of anhydride to bromine to pyridine of 1:(2.02-2.22):(0.068-0.105) has been reported to be effective.[3]

  • Temperature Control: The reaction temperature should be carefully controlled, typically between 105-120°C, during the dropwise addition of bromine.[3]

3. I am using sulfur for the dehydrogenation and observing the formation of a thio by-product. How can I minimize this and improve my yield?

Dehydrogenation with sulfur is a viable alternative to using bromine and can provide good yields (59-87%).[1][4] However, the formation of thio-derivatives is a known side reaction.[4]

Troubleshooting Steps:

  • Catalyst System: Employing a mixed catalyst system of zinc oxide and 2-mercaptobenzothiazole can enhance the reaction rate and selectivity.[4]

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures, in the range of 190°C to 220°C.[4]

  • Conversion of Thio By-product: The thio derivative by-product can be converted to 4-methylphthalic anhydride by reacting it with water at elevated temperatures (150°C to 180°C) in the presence of a catalytic amount of a base, such as sodium hydroxide.[4]

4. How can I avoid the formation of isomeric impurities during the synthesis?

Isomeric impurities are a particular concern when using the nitration of N-methylphthalimide route, which can produce both 3-nitro and 4-nitro isomers. In the Diels-Alder route, the regioselectivity of the reaction between isoprene and maleic anhydride is generally high, leading predominantly to the 4-methyl substituted product.

Troubleshooting Steps for the Nitration Route:

  • Control of Reaction Conditions: Careful control of nitration conditions, such as temperature and the ratio of nitric to sulfuric acid, can influence the isomer ratio.

  • Purification: If isomeric impurities are formed, purification can be challenging. Fractional crystallization or chromatography of the intermediate nitro-N-methylphthalimide or the final this compound may be necessary.

Data Presentation

The choice of dehydrogenation agent and reaction conditions significantly impacts the yield of 4-methylphthalic anhydride. The following table summarizes reported yields under various conditions.

Dehydrogenation AgentCatalyst/AdditiveSolventTemperature (°C)Yield of 4-Methylphthalic Anhydride (%)Reference
BromineNoneAcetic AcidNot Specified16[1]
BrominePyridineNone (molten)105-12076-80[2]
BromineDimethylformamideNone (molten)105-12076-80[2]
SulfurNoneNot SpecifiedNot Specified59-87[1]
SulfurZinc Oxide & 2-MercaptobenzothiazoleNone190-220Not explicitly stated, but implied to be high[4]

Experimental Protocols

Synthesis of this compound via Diels-Alder and Dehydrogenation

This protocol is based on methods described in the literature.[2][3][4]

Step 1: Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser, melt maleic anhydride (1.0 mole).

  • Slowly add isoprene (1.02 moles) dropwise into the molten maleic anhydride. The reaction is exothermic; maintain the temperature between 55°C and 100°C using intermittent cooling.

  • After the addition is complete, heat the reaction mixture to 120°C for 60 minutes to ensure the reaction goes to completion.

  • Remove any excess isoprene by distillation under reduced pressure. The resulting molten product is 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

Step 2: Dehydrogenation to 4-Methylphthalic Anhydride (using Bromine and Pyridine)

  • To the molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (1.0 mole), add pyridine (0.105 moles).

  • Heat the mixture to 105-120°C.

  • Slowly add bromine (2.02 moles) dropwise below the surface of the molten mixture over 3.5 hours. Hydrogen bromide gas will be evolved.

  • After the addition is complete, maintain the temperature for an additional 2 hours.

  • The 4-methylphthalic anhydride can be purified by distillation directly from the reaction mixture.

Step 3: Hydrolysis to this compound

  • To the purified 4-methylphthalic anhydride, add a stoichiometric amount of water.

  • Heat the mixture, typically at or near the boiling point of water, with stirring until the anhydride has completely dissolved and reacted. The hydrolysis of phthalic anhydride is an exothermic reaction.[5]

  • Cool the solution to induce crystallization of the this compound.

  • Collect the crystals by filtration, wash with cold water, and dry. Recrystallization from water or other suitable solvents can be performed for further purification.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis of this compound.

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side Side Reactions & Alternative Routes reactant reactant intermediate intermediate product product side_product side_product reagent reagent Isoprene Isoprene MTPA 4-Methyl-1,2,3,6- tetrahydrophthalic anhydride MaleicAnhydride Maleic Anhydride MaleicAnhydride->MTPA Diels-Alder MPA 4-Methylphthalic anhydride MTPA->MPA Dehydrogenation reagent2 Br₂ / Pyridine or S / ZnO, 2-MBT MPAcid This compound MPA->MPAcid Hydrolysis ThioByproduct Thio By-product MPA->ThioByproduct Sulfur Dehydrogenation (Side Reaction) reagent1 + H₂O ThioByproduct->MPA H2O, Base NMP N-Methylphthalimide NitroNMP 4-Nitro-N-methylphthalimide NMP->NitroNMP Nitration NitroNMP_isomer 3-Nitro-N-methylphthalimide NMP->NitroNMP_isomer Nitration (Side Reaction) NitroNMP->MPAcid Hydrolysis

Caption: Main synthesis pathway and side reactions for this compound.

Troubleshooting_Workflow problem problem cause cause solution solution decision decision start Low Yield or Impurities in this compound Synthesis dehydrogenation_step Dehydrogenation Method? start->dehydrogenation_step bromine_path Bromine dehydrogenation_step->bromine_path Bromine sulfur_path Sulfur dehydrogenation_step->sulfur_path Sulfur nitration_path Nitration Route dehydrogenation_step->nitration_path Other bromine_issue HBr Side Reactions bromine_path->bromine_issue sulfur_issue Thio By-product Formation sulfur_path->sulfur_issue nitration_issue Isomeric Impurity (3-Nitro Formation) nitration_path->nitration_issue bromine_solution Add Acid Acceptor (Pyridine or DMF) Control Temperature and Molar Ratios bromine_issue->bromine_solution sulfur_solution Use ZnO/2-MBT Catalyst Convert By-product with H₂O and Base sulfur_issue->sulfur_solution nitration_solution Optimize Nitration Conditions Purify via Fractional Crystallization or Chromatography nitration_issue->nitration_solution

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Catalyst Screening for Efficient 4-Methylphthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 4-Methylphthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The synthesis of this compound, primarily through the oxidation of p-xylene or its derivatives, often employs catalyst systems similar to those used for terephthalic acid production. The most prevalent is the AMOCO process, which utilizes a homogeneous catalyst system of cobalt and manganese salts (often acetates) with a bromide promoter in an acetic acid solvent.[1][2][3] Heterogeneous catalysts, such as Co/Mn clusters encapsulated in zeolites and various metal oxides, are also under investigation to facilitate easier catalyst separation and recycling.[4] For laboratory-scale synthesis, cobalt acetate is a commonly used catalyst.[5]

Q2: What are the typical reaction conditions for this compound synthesis via p-xylene oxidation?

A2: Industrial synthesis, mirroring the AMOCO process for terephthalic acid, typically involves high temperatures ranging from 175–225 °C and pressures of 15–30 bar.[1][3] The reaction is usually carried out in glacial acetic acid.[2][5] Research is ongoing to develop catalytic systems that are effective under milder conditions to reduce energy consumption and improve safety.[4]

Q3: What are the main by-products I should expect, and how do they affect the final product?

A3: The primary by-products in the oxidation of p-xylene to this compound are intermediate oxidation products. These include p-toluic acid and 4-carboxybenzaldehyde (4-CBA).[5] The presence of 4-CBA is particularly problematic as it can be difficult to separate from the final product due to similar physical properties.[1] Over-oxidation can lead to the formation of carbon oxides, reducing the overall yield.[2]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This allows for the determination of the conversion of the starting material (e.g., p-xylene) and the selectivity towards this compound and other by-products.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Product Yield Incomplete Reaction: Reaction time may be too short, or the temperature and pressure are not optimal.Increase the reaction time and ensure the temperature and pressure are within the recommended range for the specific catalyst system.[4][5]
Suboptimal Catalyst Concentration: The catalyst-to-substrate ratio may be too low.Gradually increase the catalyst loading. For cobalt acetate catalyzed reactions, a mole ratio of 1:10 (catalyst to p-xylene) has been shown to be effective.[5]
Poor Oxidant Dispersion: Inadequate mixing can lead to poor contact between the oxidant (e.g., air) and the reactants.Ensure vigorous stirring to improve the mass transfer of the oxidant into the liquid phase.
Poor Selectivity to this compound Formation of Intermediates: Reaction conditions may favor the formation and accumulation of intermediates like p-toluic acid and 4-carboxybenzaldehyde.Optimize the concentration of the bromide promoter, as it plays a crucial role in the oxidation of intermediates.[1][2] Adjusting the reaction temperature can also influence selectivity.[5]
Over-oxidation: High temperatures or prolonged reaction times can lead to the degradation of the desired product into carbon oxides.Reduce the reaction temperature or shorten the reaction time once the maximum yield of this compound is achieved.
Catalyst Deactivation Coke Formation: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.For heterogeneous catalysts, a regeneration step involving calcination in air can burn off coke deposits.
Catalyst Poisoning: Impurities in the feedstock or solvent can irreversibly bind to the catalyst's active sites.Ensure the purity of all reactants and solvents. Pre-treatment of the feedstock may be necessary to remove potential poisons.
Over-reduction of Catalyst: In some metal oxide catalysts, the active metal species can be reduced to a lower, inactive oxidation state.[6]Ensure a sufficient and consistent supply of the oxidant to maintain the catalyst in its active oxidation state.[6]
Product Purification Challenges Co-crystallization of Impurities: By-products like 4-carboxybenzaldehyde can co-crystallize with the this compound, making separation difficult.[1]A post-synthesis purification step, such as hydrogenation over a palladium catalyst, can be employed to reduce 4-CBA to the more easily separable p-toluic acid.[1] Recrystallization from a suitable solvent can also improve purity.

Quantitative Data Presentation

Table 1: Performance of Different Catalysts in p-Xylene Oxidation

Catalyst SystemOxidantTemperature (°C)PressureTime (h)p-Xylene Conversion (%)This compound Selectivity (%)Reference
Cobalt AcetateOzone-containing air80Atmospheric67684[5]
Cobalt Acetate with KBrOzone-containing air110Atmospheric69684[5]
Co/Mn/Br (AMOCO Process)Air175-22515-30 bar8-24>98~95[1][3]
Co/Mn cluster in Zeolite-YAir2006.1 MPa210098.9[4]
FeVO₄/g-C₃N₄ (Photocatalysis)H₂O₂20-25Atmospheric4-34.4 (to p-tolualdehyde)[1]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in p-Xylene Oxidation

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is charged with the solvent (e.g., glacial acetic acid), the substrate (p-xylene), and the catalyst to be screened.

  • Reaction Initiation: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with the oxidant (e.g., air or pure oxygen) to the desired pressure. The reactor is then heated to the target temperature with vigorous stirring.

  • Sampling: Aliquots of the reaction mixture are carefully withdrawn at predetermined time intervals through the sampling port.

  • Sample Analysis: The collected samples are quenched and prepared for analysis by HPLC or GC to determine the concentration of the reactant, the desired product (this compound), and any by-products.

  • Data Evaluation: The conversion of p-xylene and the selectivity for this compound are calculated for each catalyst at different time points to evaluate its performance.

Protocol 2: Regeneration of a Deactivated Heterogeneous Catalyst

  • Catalyst Recovery: After the reaction, the heterogeneous catalyst is separated from the reaction mixture by filtration or centrifugation.

  • Washing: The recovered catalyst is washed with a suitable solvent (e.g., acetone or the reaction solvent) to remove any adsorbed organic species.

  • Drying: The washed catalyst is dried in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: The dried catalyst is placed in a tube furnace and heated under a controlled flow of air or a mixture of oxygen and an inert gas. The temperature is gradually increased to a specific calcination temperature (typically 400-500 °C) and held for a defined period to burn off any deposited coke.

  • Cooling: After calcination, the catalyst is cooled to room temperature under an inert gas flow before being reused.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor Setup Reactor Setup Catalyst Loading Catalyst Loading Reactor Setup->Catalyst Loading Reactant Charging Reactant Charging Catalyst Loading->Reactant Charging Pressurization & Heating Pressurization & Heating Reactant Charging->Pressurization & Heating Start Reaction Timed Sampling Timed Sampling Pressurization & Heating->Timed Sampling Sample Quenching Sample Quenching Timed Sampling->Sample Quenching Collect Aliquots HPLC/GC Analysis HPLC/GC Analysis Sample Quenching->HPLC/GC Analysis Data Evaluation Data Evaluation HPLC/GC Analysis->Data Evaluation Catalyst Performance Catalyst Performance Data Evaluation->Catalyst Performance

Caption: Experimental workflow for catalyst screening in this compound synthesis.

AMOCO_Mechanism cluster_catalyst Catalytic Cycle p-Xylene p-Xylene p-Toluic Acid p-Toluic Acid p-Xylene->p-Toluic Acid Oxidation Step 1 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde p-Toluic Acid->4-Carboxybenzaldehyde Oxidation Step 2 This compound This compound 4-Carboxybenzaldehyde->this compound Oxidation Step 3 Co(III)/Mn(III) Co(III)/Mn(III) Co(III)/Mn(III)->p-Xylene Initiates Co(II)/Mn(II) Co(II)/Mn(II) Co(III)/Mn(III)->Co(II)/Mn(II) Oxidizes substrate Co(II)/Mn(II)->Co(III)/Mn(III) Re-oxidation by peroxy radicals Br• Br• Br•->p-Xylene Initiates HBr HBr Br•->HBr H abstraction HBr->Br• Oxidation by Co(III)/Mn(III)

Caption: Simplified reaction pathway for p-xylene oxidation to this compound.

References

Impact of solvent choice on 4-Methylphthalic acid crystal morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the crystal morphology of 4-Methylphthalic acid.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and offers potential solutions.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
No crystal formation upon cooling - Solution is not supersaturated (too much solvent).- Cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Formation of oil instead of crystals - The boiling point of the solvent is too close to the melting point of this compound.- The presence of impurities.- Select a solvent with a lower boiling point.- Try adding a small amount of a co-solvent to modify the solubility.- Purify the this compound sample before crystallization.
Rapid formation of fine powder instead of larger crystals - High level of supersaturation.- Rapid cooling.- Add a small amount of additional solvent to the heated solution to slightly reduce saturation.- Ensure a slow cooling process to allow for larger crystal growth.
Low yield of crystals - Incomplete crystallization.- Significant solubility of this compound in the cold solvent.- Ensure the solution is cooled for a sufficient amount of time in an ice bath.- Minimize the amount of solvent used to wash the crystals during filtration.- Consider using a different solvent in which this compound has lower solubility at cold temperatures.
Crystals are discolored - Presence of soluble impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the crystallization of this compound.

Q1: How does the choice of solvent affect the crystal morphology of this compound?

A1: The solvent plays a crucial role in determining the crystal habit (the external shape) of this compound.[1] The polarity of the solvent is a key factor; polar solvents may interact differently with the various crystal faces of this compound compared to nonpolar solvents, leading to different growth rates for each face and resulting in varied crystal shapes. For instance, more polar solvents might lead to more block-like or prismatic crystals, while less polar solvents could result in needle-like or acicular crystals.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: this compound is partially soluble in water and more soluble in organic solvents.[2] Good candidate solvents for recrystallization include:

  • Water: Can be used, especially at elevated temperatures.

  • Ethanol: A good solvent for many organic acids.

  • Methanol: Similar to ethanol, it is a polar solvent that can effectively dissolve this compound.[2]

  • Acetone: Another polar solvent that can be used for recrystallization.[2]

  • Solvent mixtures: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can be used to achieve the desired level of supersaturation for crystal growth.

Q3: How can I obtain larger crystals of this compound?

A3: To grow larger crystals, it is essential to control the rate of crystallization. A slow cooling process is paramount. Allow the hot, saturated solution to cool to room temperature undisturbed before transferring it to an ice bath. Seeding the solution with a small, well-formed crystal of this compound can also promote the growth of larger, more uniform crystals.

Q4: My this compound crystals are forming as very fine needles. How can I change their shape?

A4: The formation of fine needles often indicates rapid crystallization from a highly supersaturated solution. To obtain different crystal habits, you can try the following:

  • Change the solvent: Experiment with solvents of different polarities.

  • Use a co-solvent: Adding a second miscible solvent can alter the solubility and crystal growth kinetics.

  • Slow down the cooling rate: A slower cooling process allows for more ordered crystal growth, which can influence the final crystal habit.

Experimental Protocols

Below is a general experimental protocol for the recrystallization of this compound. This protocol can be adapted based on the chosen solvent and the desired crystal morphology.

General Recrystallization Protocol for this compound

  • Dissolution: In an Erlenmeyer flask, add a measured amount of this compound. Add a small amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Continue adding the solvent in small portions until all the solid is just dissolved at the boiling point of thesolvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask should remain undisturbed during this period. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator.

Visualizing the Crystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

G General Recrystallization Workflow for this compound cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start dissolve Dissolve this compound in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_rt Cool to Room Temperature dissolve->cool_rt No impurities hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End dry->end

Caption: General workflow for the recrystallization of this compound.

Solvent Polarity and Crystal Habit Relationship

The choice of solvent, particularly its polarity, has a significant impact on the resulting crystal morphology. This relationship can be visualized as a logical flow.

G Influence of Solvent Polarity on Crystal Habit solvent_choice Solvent Choice solvent_properties Solvent Properties (e.g., Polarity, Viscosity) solvent_choice->solvent_properties solute_solvent_interaction Solute-Solvent Interactions at Crystal Faces solvent_properties->solute_solvent_interaction crystal_growth_rate Differential Crystal Face Growth Rates solute_solvent_interaction->crystal_growth_rate crystal_habit Final Crystal Habit (e.g., Needles, Plates, Prisms) crystal_growth_rate->crystal_habit

Caption: Logical relationship between solvent choice and crystal habit.

References

Technical Support Center: Scaling Up 4-Methylphthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-methylphthalic acid from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: The most prevalent and scalable route involves a three-step process:

  • Diels-Alder Reaction: Reaction of isoprene with maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

  • Dehydrogenation: Aromatization of the tetrahydrophthalic anhydride intermediate to 4-methylphthalic anhydride.

  • Hydrolysis: Conversion of 4-methylphthalic anhydride to this compound.

Q2: What are the critical safety precautions to consider during the scale-up?

A2: Safety is paramount. Key considerations include:

  • Exothermic Reactions: The Diels-Alder reaction and the hydrolysis of the anhydride are exothermic and require careful temperature control to prevent runaways.[1]

  • Pressure Build-up: The dehydrogenation step can generate gaseous byproducts, leading to a pressure increase in the reactor. Ensure the reactor is equipped with appropriate pressure relief systems.

  • Handling of Reagents: Isoprene is volatile and flammable. Bromine, if used for dehydrogenation, is highly corrosive and toxic. Ensure proper personal protective equipment (PPE) and ventilation.

  • Dust Explosion: 4-Methylphthalic anhydride and acid are powders that can form explosive dust clouds. Implement dust control measures in the pilot plant.

Q3: How does the choice of solvent impact the Diels-Alder reaction at a larger scale?

A3: While the reaction can be carried out without a solvent, using a solvent in a pilot plant setting can aid in temperature control and material handling.[2] However, the choice of solvent can affect reaction kinetics. For instance, supercritical carbon dioxide has been studied as a solvent, and the reaction rate is influenced by the solubility of maleic anhydride.[3][4][5]

Q4: What are the primary methods for the dehydrogenation step, and what are their scale-up advantages and disadvantages?

A4: The two primary methods are:

  • Bromination: This method can be performed at lower temperatures but involves the use of corrosive and hazardous bromine. The formation of hydrogen bromide as a byproduct requires a robust acid scavenger system.[2][6]

  • Sulfur Dehydrogenation: This method avoids the use of bromine but typically requires higher reaction temperatures. It can produce hydrogen sulfide, a toxic and flammable gas that needs to be scrubbed.[7]

Q5: What are the key parameters to control during the hydrolysis of 4-methylphthalic anhydride?

A5: The hydrolysis is typically straightforward but requires control over:

  • Temperature: The reaction is exothermic, and excessive heat can lead to side reactions or boiling of the solvent.[1]

  • Water Stoichiometry: Ensure sufficient water is present for complete conversion.

  • Agitation: Good mixing is crucial to ensure homogeneity, especially at a larger scale where mass transfer limitations can be more pronounced.

Troubleshooting Guide

Issue 1: Low Yield in Diels-Alder Reaction

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like FT-IR spectroscopy.[8][9] Increase reaction time or temperature as needed, but be mindful of potential side reactions at higher temperatures.
Side Reactions Polymerization of isoprene can be a side reaction. Ensure the reaction temperature is well-controlled.
Impure Reactants Use reactants of high purity. Impurities can inhibit the reaction or lead to undesired byproducts.

Issue 2: Incomplete Dehydrogenation

Possible Cause Troubleshooting Step
Insufficient Reagent Ensure the correct stoichiometric amount of bromine or sulfur is used.
Poor Temperature Control Maintain the recommended reaction temperature for the chosen method. For sulfur dehydrogenation, ensure the temperature is high enough for the reaction to proceed efficiently.
Catalyst Inactivity (if applicable) If using a catalyst, ensure it is active and not poisoned.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Presence of Side Products Analyze the crude product to identify impurities. For example, in the bromination dehydrogenation, imide formation can occur if aniline is produced from the reduction of nitrobenzene (if used as a solvent).[2]
Inefficient Crystallization Optimize the crystallization process by selecting an appropriate solvent and controlling the cooling rate. Dichloromethane or a mixture of acetic anhydride and an alkanoic acid have been used for purifying similar compounds.[10]
Residual Catalyst or Reagents Implement appropriate workup procedures to remove catalysts and unreacted reagents. This may include washing, extraction, or filtration steps.

Issue 4: Incomplete Hydrolysis of the Anhydride

Possible Cause Troubleshooting Step
Insufficient Water Add a stoichiometric excess of water to drive the reaction to completion.
Poor Mixing Increase agitation speed to improve mass transfer between the solid anhydride and the aqueous phase.
Low Temperature While the reaction is exothermic, very low temperatures can slow down the reaction rate. Maintain a moderate temperature to ensure a reasonable reaction time.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride (Diels-Alder Reaction)

Lab Scale (Illustrative)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent (e.g., toluene).

  • Slowly add a stoichiometric equivalent of isoprene to the solution.

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours.

  • Monitor the reaction by TLC or GC until the maleic anhydride is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., hexane) to yield pure 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

Pilot Plant Considerations

  • Use a jacketed reactor for precise temperature control of the exothermic reaction.

  • Implement a closed-addition system for the volatile and flammable isoprene.

  • Ensure adequate agitation to maintain a homogeneous reaction mixture.

Step 2: Synthesis of 4-Methylphthalic Anhydride (Dehydrogenation)

Lab Scale (Using Bromine)

  • Melt the 4-methyl-1,2,3,6-tetrahydrophthalic anhydride in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap.

  • Add a catalytic amount of an acid acceptor like pyridine or DMF.[11]

  • Slowly add bromine to the molten anhydride while maintaining the temperature between 100-120 °C.

  • After the addition is complete, continue stirring at the same temperature until the evolution of hydrogen bromide ceases.

  • Purify the crude product by distillation under reduced pressure.

Pilot Plant Considerations

  • The reactor must be constructed from corrosion-resistant materials (e.g., glass-lined steel) to withstand bromine and hydrogen bromide.

  • A robust scrubbing system is required to neutralize the evolved hydrogen bromide gas.

  • Precise control over the bromine addition rate and temperature is critical to manage the exotherm and prevent side reactions.

Step 3: Synthesis of this compound (Hydrolysis)

Lab Scale

  • Add 4-methylphthalic anhydride to a flask containing an excess of water.

  • Heat the mixture with stirring to facilitate the hydrolysis. The reaction is typically complete within an hour at elevated temperatures.

  • Cool the solution to induce crystallization of the this compound.

  • Collect the crystals by filtration, wash with cold water, and dry.

Pilot Plant Considerations

  • A jacketed reactor is necessary to control the temperature of the exothermic hydrolysis reaction.[1]

  • The reactor should be equipped with a robust agitator to handle the slurry of the anhydride and the crystallized acid.

  • Use a filter-dryer for efficient separation and drying of the final product on a large scale.

Data Presentation

Table 1: Reaction Conditions for Diels-Alder Reaction

ParameterLab ScalePilot Plant ScaleReference
Reactants Isoprene, Maleic AnhydrideIsoprene, Maleic AnhydrideGeneral
Solvent Toluene (optional)Toluene or solvent-free[2]
Temperature 80-100 °C80-120 °C (with cooling)General
Pressure AtmosphericAtmospheric to slightly elevatedGeneral
Reaction Time 2-4 hours4-8 hoursGeneral

Table 2: Comparison of Dehydrogenation Methods

ParameterBrominationSulfur DehydrogenationReference
Reagent BromineSulfur[2][7]
Catalyst/Promoter Pyridine or DMFNone typically mentioned[11]
Temperature 100-120 °C> 200 °C[2]
Byproducts Hydrogen BromideHydrogen Sulfide[2][7]
Advantages Lower temperatureAvoids use of bromine[2][7]
Disadvantages Corrosive, hazardous reagentHigh temperature, toxic byproduct[2][7]

Visualizations

experimental_workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Dehydrogenation cluster_2 Step 3: Hydrolysis isoprene Isoprene diels_alder Diels-Alder Reaction isoprene->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder tetrahydro_anhydride 4-Methyl-1,2,3,6- tetrahydrophthalic Anhydride diels_alder->tetrahydro_anhydride dehydrogenation Dehydrogenation (Bromine or Sulfur) tetrahydro_anhydride->dehydrogenation methylphthalic_anhydride 4-Methylphthalic Anhydride dehydrogenation->methylphthalic_anhydride hydrolysis Hydrolysis methylphthalic_anhydride->hydrolysis methylphthalic_acid 4-Methylphthalic Acid hydrolysis->methylphthalic_acid

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield or Purity check_reaction Check Reaction Completion start->check_reaction check_impurities Analyze for Impurities check_reaction->check_impurities Complete optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_conditions Incomplete purify_reagents Purify Starting Materials check_impurities->purify_reagents Reagent Impurities improve_purification Improve Purification Method (Crystallization, Distillation) check_impurities->improve_purification Side Products adjust_workup Adjust Workup Procedure check_impurities->adjust_workup Catalyst/Reagent Residue

Caption: Troubleshooting logic for yield and purity issues.

References

Validation & Comparative

Comparative Reactivity Analysis: 4-Methylphthalic Acid vs. 3-Methylphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals delineating the reactivity differences between 4-methylphthalic acid and 3-methylphthalic acid. This document synthesizes available data and theoretical principles to predict their behavior in key organic transformations.

Introduction

This compound and 3-methylphthalic acid are isomers of methyl-substituted phthalic acid, a versatile building block in organic synthesis. The position of the methyl group on the benzene ring significantly influences the electronic and steric environment of the carboxylic acid functionalities, leading to notable differences in their chemical reactivity. Understanding these nuances is crucial for optimizing reaction conditions and predicting product outcomes in various synthetic applications, including the development of pharmaceuticals and advanced materials.

Physicochemical Properties

The acidity of the carboxylic acid groups, as indicated by their pKa values, is a fundamental property that dictates their reactivity. The electron-donating nature of the methyl group generally decreases acidity compared to unsubstituted phthalic acid.

PropertyThis compound3-Methylphthalic Acid
Structure this compound structure3-Methylphthalic acid structure
Predicted pKa1 3.32[1]Not available
Melting Point (°C) 146-148[1]Not available

Note: The provided pKa for this compound is a predicted value. The relative acidity is influenced by the inductive and resonance effects of the methyl group. In 3-methylphthalic acid, the methyl group is ortho to one carboxyl group and meta to the other, while in the 4-methyl isomer, it is meta and para, respectively. The electron-donating effect is generally stronger at the ortho and para positions.

Comparative Reactivity in Key Transformations

Anhydride Formation

The intramolecular dehydration of dicarboxylic acids to form cyclic anhydrides is sensitive to the proximity and steric environment of the carboxyl groups.

  • This compound: The methyl group is positioned away from the carboxylic acid groups, imposing minimal steric hindrance on the formation of the five-membered anhydride ring.

  • 3-Methylphthalic Acid: The ortho-positioned methyl group creates steric crowding around the adjacent carboxylic acid, which can impede the conformational changes required for cyclization.

Esterification

The acid-catalyzed reaction of carboxylic acids with alcohols to form esters is influenced by both electronic and steric factors.

  • Electronic Effects: The electron-donating methyl group slightly reduces the electrophilicity of the carbonyl carbons in both isomers, making them marginally less reactive than phthalic acid itself.

  • Steric Effects: In This compound , the remote methyl group does not sterically hinder the approach of an alcohol to either carboxyl group. Conversely, the ortho-methyl group in 3-methylphthalic acid provides significant steric hindrance to the adjacent carboxyl group, making it less accessible to the nucleophilic alcohol. This may also lead to different esterification rates for the two non-equivalent carboxyl groups in the 3-isomer.

Electrophilic Aromatic Substitution

The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the directing effects of the substituents on the benzene ring. The carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho,para-directing.

  • This compound: The activating methyl group directs incoming electrophiles to the C3 and C5 positions. The carboxylic acid at C1 also directs meta to C3 and C5, reinforcing this preference. The C5 position is generally favored due to less steric hindrance from the adjacent carboxyl group compared to C3.

  • 3-Methylphthalic Acid: The methyl group directs incoming electrophiles to the C4 and C6 positions (the ortho C2 position is blocked). The carboxylic acids also direct meta to these positions.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the comparative study of this compound and 3-methylphthalic acid.

Protocol for Anhydride Formation

This procedure is based on the synthesis of substituted phthalic anhydrides using a dehydrating agent.[2]

Materials:

  • Methylphthalic acid isomer

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Crystallization dish

  • Filtration apparatus

  • Anhydrous ether

Procedure:

  • In a round-bottom flask, combine the methylphthalic acid with a twofold molar excess of acetic anhydride.

  • Heat the mixture to a gentle reflux until all the solid has dissolved, and continue heating for an additional 15 minutes.

  • Pour the hot solution into a crystallization dish and allow it to cool to room temperature.

  • Collect the resulting crystals by suction filtration.

  • Wash the crystals with a small amount of anhydrous ether to remove residual acetic acid and anhydride.

  • Dry the purified methylphthalic anhydride in a vacuum oven.

Protocol for Esterification

This procedure follows a typical Fischer esterification using an acid catalyst and azeotropic removal of water.[3]

Materials:

  • Methylphthalic acid isomer

  • Alcohol (e.g., ethanol or benzyl alcohol)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Toluene

  • Dean-Stark apparatus

  • Reaction flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a reaction flask with a reflux condenser and a Dean-Stark apparatus.

  • To the flask, add the methylphthalic acid, a stoichiometric excess of the alcohol, a catalytic amount of the acid catalyst, and toluene.

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester product by column chromatography or distillation.

Visualizations

Reactivity_Comparison cluster_4M This compound cluster_3M 3-Methylphthalic Acid 4-MePA Less Steric Hindrance Faster Anhydride Formation Faster Anhydride Formation 4-MePA->Faster Anhydride Formation Faster Esterification Faster Esterification 4-MePA->Faster Esterification 3-MePA Greater Steric Hindrance (ortho-methyl group) Slower Anhydride Formation Slower Anhydride Formation 3-MePA->Slower Anhydride Formation Slower Esterification Slower Esterification 3-MePA->Slower Esterification

Caption: Steric effects on the reactivity of methylphthalic acid isomers.

Experimental_Workflow start Reactants reaction Reaction Setup (e.g., Reflux with Dehydration) start->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (e.g., Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: General experimental workflow for comparative reactivity studies.

References

A Comparative Guide to 4-Methylphthalic Acid and Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how a single methyl group can significantly alter the performance of Metal-Organic Frameworks (MOFs).

The selection of organic linkers is a critical step in the design and synthesis of Metal-Organic Frameworks (MOFs), as it directly influences their structural characteristics and functional properties. This guide provides a detailed comparison between two closely related dicarboxylate linkers: 4-methylphthalic acid and the widely used terephthalic acid. The addition of a single methyl group to the aromatic backbone introduces significant changes in the resulting MOF's performance, impacting its porosity, stability, and potential applications in areas such as gas storage, catalysis, and drug delivery.

Structural and Performance Comparison

The introduction of a methyl group on the phthalic acid backbone in this compound, as opposed to the symmetric terephthalic acid, leads to notable differences in the properties of the resulting MOFs. Below is a summary of key performance indicators based on available experimental data.

PropertyMOF with this compound LinkerMOF with Terephthalic Acid LinkerImpact of Methyl Group
BET Surface Area Generally lowerTypically high (e.g., MOF-5: ~3900 m²/g, UiO-66: ~1100-1500 m²/g)The methyl group can partially block pores, leading to a reduction in the accessible surface area.
Pore Volume Generally smallerVaries depending on the MOF structure (e.g., MOF-5: ~1.4 cm³/g)Steric hindrance from the methyl group can lead to a decrease in the overall pore volume.
Thermal Stability Potentially enhancedHigh (e.g., UiO-66: up to 500 °C)The electron-donating nature of the methyl group can strengthen the metal-linker coordination bonds, potentially increasing thermal stability.
Gas Adsorption (CO₂) Can be enhancedGood (e.g., UiO-66: ~2.5 mmol/g at 273 K)The methyl groups can create favorable binding pockets for CO₂ molecules, leading to increased adsorption capacity and selectivity.[1]
Catalytic Activity Potentially alteredVaries with metal center and reactionThe electronic and steric environment around the metal centers is modified, which can influence catalytic performance.
Structural Topology Can lead to different or distorted frameworksForms well-defined, often highly symmetric, structures (e.g., cubic in MOF-5, face-centered cubic in UiO-66)The asymmetry and steric bulk of the 4-methylphthalate linker can induce the formation of novel or distorted framework topologies compared to the linear terephthalate.

Visualizing the Structural Difference

The difference in the molecular geometry of the two linkers is fundamental to understanding their impact on the final MOF structure.

Figure 1: Comparison of the molecular structures.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of MOFs. Below are representative protocols for the synthesis of well-known MOFs using terephthalic acid, which can be adapted for use with this compound.

Synthesis of UiO-66 (Terephthalic Acid)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, as a modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and terephthalic acid in DMF. The molar ratio of ZrCl₄ to terephthalic acid is typically 1:1.

  • Add a modulator, such as hydrochloric acid, to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the white crystalline product by filtration.

  • Wash the product with DMF and then with a solvent like ethanol to remove unreacted precursors and residual DMF.

  • Dry the final product under vacuum to obtain activated UiO-66.

Synthesis of MOF-5 (Terephthalic Acid)

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a glass vessel.

  • Heat the solution at a specific temperature (e.g., 105-120 °C) for a period of 24 to 48 hours.[2]

  • During the heating process, crystals of MOF-5 will form.

  • After cooling, decant the solvent and wash the crystals with fresh DMF to remove any unreacted starting materials.

  • Solvent exchange with a more volatile solvent like chloroform is often performed to facilitate activation.

  • Activate the crystals by heating under vacuum to remove the solvent molecules from the pores.

Adaptation for this compound:

To synthesize MOFs with this compound, the above protocols can be adapted by replacing terephthalic acid with an equimolar amount of this compound. It is important to note that reaction conditions such as temperature, time, and modulator concentration may need to be optimized to obtain a crystalline product due to the different reactivity and steric profile of the methylated linker.

Experimental Workflow and Characterization

A systematic workflow is essential for the synthesis and comprehensive characterization of MOFs to evaluate their properties and performance.

G cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation s1 Precursor Dissolution (Metal Salt + Linker) s2 Solvothermal/Hydrothermal Reaction s1->s2 s3 Product Isolation (Filtration/Centrifugation) s2->s3 s4 Washing & Solvent Exchange s3->s4 s5 Activation (Heating under Vacuum) s4->s5 c1 Powder X-ray Diffraction (PXRD) (Crystallinity & Phase Purity) s5->c1 c2 Thermogravimetric Analysis (TGA) (Thermal Stability) s5->c2 c3 N₂ Adsorption-Desorption (BET Surface Area & Porosity) s5->c3 c5 Spectroscopy (FT-IR, NMR) (Functional Groups & Purity) s5->c5 p1 Catalytic Activity Testing s5->p1 p2 Drug Loading & Release Studies s5->p2 c4 Gas Adsorption Analysis (e.g., CO₂, CH₄) c3->c4

Figure 2: General experimental workflow for MOF synthesis and characterization.

Logical Relationships in MOF Design

The choice of organic linker is a primary determinant of the final MOF properties. The following diagram illustrates the logical relationship between linker selection and the resulting performance characteristics.

G cluster_linker Organic Linker Choice cluster_properties Resulting MOF Properties cluster_performance Performance terephthalic Terephthalic Acid (Symmetric, Linear) topology Framework Topology terephthalic->topology porosity Porosity (Surface Area, Pore Volume) terephthalic->porosity stability Stability (Thermal, Chemical) terephthalic->stability methylphthalic This compound (Asymmetric, Steric Bulk) methylphthalic->topology methylphthalic->porosity methylphthalic->stability gas_storage Gas Storage & Separation topology->gas_storage catalysis Catalysis topology->catalysis drug_delivery Drug Delivery topology->drug_delivery porosity->gas_storage porosity->drug_delivery stability->gas_storage stability->catalysis stability->drug_delivery

Figure 3: Influence of linker choice on MOF properties and performance.

Conclusion

While terephthalic acid remains a cornerstone in the construction of robust and highly porous MOFs, the introduction of a simple methyl group, as in this compound, offers a subtle yet powerful tool for fine-tuning the properties of these materials. The steric and electronic effects of the methyl group can lead to MOFs with altered pore environments, potentially enhanced stability, and tailored adsorption or catalytic properties. For researchers in drug development and other fields requiring precise control over the framework's characteristics, exploring linkers like this compound could unlock new possibilities in the rational design of functional materials. Further experimental investigation is warranted to fully elucidate the comparative performance of these two linkers across a broader range of metal nodes and framework topologies.

References

A Structural and Physicochemical Comparison of 4-Methylphthalic Acid and Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of 4-methylphthalic acid and isophthalic acid. The subtle difference in their chemical structures—the presence of a methyl group on the benzene ring of this compound—gives rise to distinct properties that are critical in the context of chemical synthesis, materials science, and drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a visual representation of their structural differences.

Structural and Physicochemical Properties

The core structural difference between this compound and isophthalic acid lies in the substitution on the aromatic ring. Isophthalic acid is a benzenedicarboxylic acid with two carboxylic acid groups at positions 1 and 3.[1][2] this compound is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) with a methyl group at the 4-position. This substitution influences the molecule's polarity, steric hindrance, and electronic effects, which in turn affect its physical and chemical properties.

PropertyThis compoundIsophthalic Acid
Synonyms 4-Methyl-1,2-benzenedicarboxylic acidBenzene-1,3-dicarboxylic acid, m-Phthalic acid
CAS Number 4316-23-8121-91-5
Molecular Formula C₉H₈O₄C₈H₆O₄
Molecular Weight 180.16 g/mol 166.13 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 146-148 °C341-343 °C
Water Solubility Partially solubleInsoluble/Slightly soluble (0.01 g/100 mL at 25 °C)
Solubility in Organic Solvents Soluble in polar organic solvents like ethanol, methanol, and acetone.[3]Soluble in alcohol and acetone; insoluble in benzene.
pKa₁ ~3.32 (Predicted)3.46, 3.70
pKa₂ Not readily available4.46, 4.60

Structural Comparison

The positioning of the functional groups on the benzene ring is a key differentiator between these two molecules.

G cluster_0 This compound cluster_1 Isophthalic Acid cluster_2 cluster_3 4mpa Carboxylic Acid 1 Carboxylic Acid 1 4mpa->Carboxylic Acid 1 Position 1 Carboxylic Acid 2 Carboxylic Acid 2 4mpa->Carboxylic Acid 2 Position 2 Methyl Group Methyl Group 4mpa->Methyl Group Position 4 Aromatic Ring Aromatic Ring ipa Carboxylic Acid 3 Carboxylic Acid 3 ipa->Carboxylic Acid 3 Position 1 Carboxylic Acid 4 Carboxylic Acid 4 ipa->Carboxylic Acid 4 Position 3 Aromatic Ring 2 Aromatic Ring 2

Caption: Structural comparison of this compound and Isophthalic acid.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acidity of the carboxylic acid groups, represented by the pKa value, can be determined by potentiometric titration.[3][4][5]

Objective: To determine the acid dissociation constants (pKa) of this compound and isophthalic acid.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free)

  • The organic acid to be tested (this compound or isophthalic acid)

  • Deionized water

  • Beakers

Procedure:

  • Preparation of the Acid Solution: Accurately weigh a sample of the organic acid and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution.

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Slowly add the standardized NaOH solution from the burette in small increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point(s). For a dicarboxylic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

Determination of Solubility

The solubility of an organic acid in various solvents provides insight into its polarity and potential applications.

Objective: To determine the solubility of this compound and isophthalic acid in water and organic solvents.

Materials:

  • The organic acid to be tested

  • A selection of solvents (e.g., water, ethanol, acetone, hexane)

  • Test tubes or vials

  • Vortex mixer or shaker

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • Sample Preparation: Add a small, accurately weighed amount of the organic acid to a test tube.

  • Solvent Addition: Add a known volume of the solvent to the test tube in small increments.

  • Equilibration: After each addition, vigorously shake or vortex the mixture for a set period to ensure thorough mixing.[6][7] For temperature-dependent studies, place the test tubes in a temperature-controlled water bath.

  • Observation: Observe whether the solid dissolves completely. If it does, continue adding the acid until saturation is reached (i.e., solid material remains undissolved).

  • Quantification: The solubility can be quantitatively determined by filtering the saturated solution to remove undissolved solid and then evaporating the solvent from a known volume of the filtrate. The mass of the remaining solid is then measured.

Crystal Structure Analysis (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]

Objective: To determine the crystal structure of this compound and isophthalic acid.

Materials:

  • High-quality single crystals of the organic acid

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth: Grow single crystals of the organic acid suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.[10][11]

  • Crystal Mounting: Select a suitable single crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data. The crystal structure of isophthalic acid reveals that the molecules are connected by hydrogen bonds, forming infinite chains.[1]

Logical Workflow for Comparative Analysis

G start Start: Obtain pure samples of This compound and Isophthalic Acid exp_design Experimental Design: Define parameters for comparison (e.g., solvents, temperatures) start->exp_design pka pKa Determination (Potentiometric Titration) exp_design->pka solubility Solubility Measurement (in various solvents) exp_design->solubility xrd Crystal Structure Analysis (X-ray Diffraction) exp_design->xrd data_analysis Data Analysis and Comparison: - Tabulate quantitative data - Compare structural parameters pka->data_analysis solubility->data_analysis xrd->data_analysis conclusion Conclusion: Elucidate structure-property relationships data_analysis->conclusion

Caption: Workflow for the comparative analysis of organic acids.

References

Illuminating the Molecular Architecture: A Multi-Faceted Approach to the Structural Cross-Validation of 4-Methylphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of various analytical techniques for the structural elucidation of 4-Methylphthalic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. By integrating data from multiple spectroscopic and analytical methods, a high-confidence structural assignment can be achieved.

This publication details the experimental protocols and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive crystal structure from X-ray crystallography is not publicly available, the principles of this technique are also discussed.

The Molecular Blueprint: Integrating Spectroscopic Evidence

The structural confirmation of this compound (IUPAC name: 4-methyl-1,2-benzenedicarboxylic acid; CAS: 4316-23-8) relies on the convergence of data from various analytical techniques. Each method probes different aspects of the molecule's constitution, and together they provide a comprehensive and validated structural picture. The workflow for this cross-validation process is outlined below.

Cross-Validation Workflow for this compound Structure cluster_0 Primary Analytical Techniques cluster_1 Data Interpretation and Prediction cluster_2 Structural Confirmation H_NMR ¹H NMR Spectroscopy Proton environment and connectivity H_NMR_Data Observed ¹H chemical shifts and coupling Confirms aromatic and methyl protons H_NMR->H_NMR_Data C_NMR ¹³C NMR Spectroscopy Carbon skeleton framework C_NMR_Data Predicted ¹³C chemical shifts Corroborates carbon backbone C_NMR->C_NMR_Data MS Mass Spectrometry Molecular weight and fragmentation MS_Data Molecular ion peak (m/z 180) Confirms molecular formula C₉H₈O₄ MS->MS_Data IR Infrared Spectroscopy Functional group identification IR_Data Characteristic absorptions Identifies O-H, C=O, C-O, and aromatic C-H bonds IR->IR_Data Structure Confirmed Structure of this compound H_NMR_Data->Structure C_NMR_Data->Structure MS_Data->Structure IR_Data->Structure

A flowchart illustrating the integration of analytical data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The ¹H NMR spectrum is then acquired on a 400 MHz spectrometer.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~13.0Singlet (broad)2HCarboxylic acid protons (-COOH)
7.8 - 8.0Multiplet3HAromatic protons (H-3, H-5, H-6)
2.4Singlet3HMethyl protons (-CH₃)

Note: The broad singlet for the carboxylic acid protons is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, such as DMSO-d₆, to a concentration of 20-50 mg/mL. The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of 100 MHz, typically with proton decoupling.

Data Interpretation: The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the this compound molecule.

Predicted Chemical Shift (ppm) Assignment
~168Carboxylic acid carbons (-COOH)
~140Aromatic carbon (C-4)
~135Aromatic carbon (C-1)
~132Aromatic carbon (C-2)
~130Aromatic carbon (C-5)
~129Aromatic carbon (C-6)
~128Aromatic carbon (C-3)
~21Methyl carbon (-CH₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and substructures.

Experimental Protocol: A dilute solution of this compound in a suitable solvent (e.g., methanol) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in negative ion mode to observe the deprotonated molecule. For electron ionization (EI), a gaseous sample is bombarded with electrons.

Data Interpretation: The mass spectrum of this compound provides key information for its structural confirmation.

m/z (Mass-to-Charge Ratio) Interpretation
180Molecular ion peak [M]⁺ (in EI-MS) corresponding to the molecular weight of C₉H₈O₄.
179[M-H]⁻ peak (in ESI-MS, negative mode), the deprotonated molecule.
163Loss of a hydroxyl radical (•OH) from the molecular ion.
135Loss of a carboxyl group (-COOH) from the molecular ion.
117Further fragmentation, potentially involving loss of water and carbon monoxide.

Note: The fragmentation pattern can be complex and may vary depending on the ionization technique and energy used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample. The IR spectrum is then recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3000-2850C-H stretchMethyl and aromatic
1700-1680C=O stretchCarboxylic acid
1600-1450C=C stretchAromatic ring
1300-1200C-O stretchCarboxylic acid
950-900 (broad)O-H bendCarboxylic acid

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound.

Experimental Protocol: A high-quality single crystal of this compound is grown from a suitable solvent. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions can be deduced.

Data Interpretation: While a publicly available crystal structure for this compound was not identified, a successful analysis would provide precise bond lengths, bond angles, and the overall molecular conformation in the solid state. This would serve as the ultimate confirmation of the connectivity established by the other spectroscopic techniques.

Conclusion

The structural elucidation of this compound is a clear example of the synergy between different analytical techniques. While ¹H NMR provides crucial information on the proton arrangement and connectivity, ¹³C NMR maps the carbon skeleton. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Infrared spectroscopy provides a rapid and effective way to identify the key functional groups. Although not presented here, a single-crystal X-ray diffraction analysis would offer the most definitive and detailed three-dimensional structural information. By combining the data from these methods, researchers can be highly confident in the structural integrity of this compound, ensuring the reliability of subsequent research and development activities.

Performance comparison of polymers derived from different phthalic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric position of the carboxylic acid groups on a benzene ring in phthalic acid fundamentally influences the geometry and properties of the resulting polymers. This guide provides a detailed comparison of the performance of polymers derived from the three isomers of phthalic acid: terephthalic acid (para-isomer), isophthalic acid (meta-isomer), and phthalic acid (ortho-isomer), often used in its anhydride form. Understanding these differences is crucial for material selection in a wide range of applications, from industrial plastics to specialized materials in drug development.

Executive Summary

Polymers derived from terephthalic acid , such as polyethylene terephthalate (PET), are characterized by their linear, symmetrical structure, which allows for close chain packing and high crystallinity. This results in excellent mechanical strength, thermal stability, and barrier properties.

Isophthalic acid introduces a kink in the polymer chain, disrupting the symmetry and reducing crystallinity compared to terephthalate-based polymers. This leads to improved flexibility, better solubility, and enhanced chemical and water resistance in some formulations, particularly in unsaturated polyester resins.[1][2]

Polymers derived from phthalic acid (anhydride) exhibit the most irregular chain structure due to the ortho-substitution. This generally results in lower mechanical strength and thermal stability compared to polymers from the other two isomers. However, they are widely used in the production of plasticizers and as a cost-effective component in unsaturated polyester resins.

Performance Comparison: Quantitative Data

The following tables summarize the key performance indicators for polyesters synthesized from different phthalic acid isomers. For a direct and meaningful comparison, data for polyesters synthesized with the same diol are presented where available.

Thermal Properties

The thermal stability of polyesters is significantly affected by the phthalic acid isomer used. The linear and rigid structure of terephthalate-based polyesters generally leads to higher melting points (Tm) and glass transition temperatures (Tg).

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene isophthalate) (PEI) CopolymersPoly(glycerol phthalate)
Glass Transition Temperature (Tg) ~75 °CDecreases with increasing isophthalate contentNot crystalline, degrades before melting
Melting Temperature (Tm) ~260 °CDecreases with increasing isophthalate content (amorphous >25% isophthalate)[3]-
Degradation Temperature (Td) ~350 °C (decomposes)[4]-Endothermic peaks assigned to degradation at 364-373 °C[5]

Note: Direct comparison is challenging due to the different diols used in the synthesis of the phthalate-based polymer.

Mechanical Properties

The mechanical properties of these polymers correlate strongly with their crystallinity and molecular architecture. The high crystallinity of terephthalate-based polymers imparts high tensile strength and modulus. Isophthalate-based polymers, being more amorphous, can exhibit greater toughness and flexibility.

PropertyPoly(propylene terephthalate) (PPT)Poly(propylene isophthalate) (PPI)Unsaturated Polyester (Phthalic Anhydride-based)
Tensile Strength Higher than PPILower than PPTGenerally lower than isophthalic counterparts
Young's Modulus Higher than PPILower than PPI-
Elongation at Break Higher than PPILower than PPT-
Impact Strength --Generally lower than isophthalic counterparts
Chemical Resistance

Isophthalic acid-based resins are well-regarded for their superior resistance to chemicals and water compared to their orthophthalic counterparts.[1][2][6] PET, based on terephthalic acid, also exhibits good chemical resistance to a wide range of substances.

A definitive quantitative comparison across a wide range of chemicals for directly analogous polyesters is not extensively documented. However, qualitative assessments consistently favor isophthalic-based polymers for applications requiring enhanced chemical and corrosion resistance.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of polymer properties. Below are standard protocols for the key experiments cited in this guide.

Synthesis of Polyesters by Melt Polycondensation

This two-stage process is a common method for producing polyesters from diacids (or their esters) and diols.

  • Esterification/Transesterification: The diacid (e.g., terephthalic acid) or its dimethyl ester (e.g., dimethyl terephthalate) and the diol (e.g., ethylene glycol) are charged into a reactor in a specific molar ratio (e.g., 1:1.2 diacid:diol). A catalyst, such as antimony trioxide, is added. The mixture is heated under a nitrogen atmosphere to temperatures typically ranging from 150-260°C.[4] Water or methanol is continuously removed to drive the reaction forward, forming low molecular weight oligomers.

  • Polycondensation: The temperature is raised further (e.g., 260-280°C), and a vacuum is applied. This facilitates the removal of excess diol and promotes the linking of the oligomers into high molecular weight polymer chains. The reaction is monitored by measuring the viscosity of the melt until the desired molecular weight is achieved. The molten polymer is then extruded, cooled, and pelletized.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • A small, weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

  • The difference in heat flow required to raise the temperature of the sample and reference is measured as a function of temperature.

  • Tg is observed as a step change in the baseline, while Tm and Tc are recorded as endothermic and exothermic peaks, respectively.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

  • A weighed sample of the polymer is placed in a tared TGA pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of degradation and the decomposition profile can be determined.

Mechanical Testing

Tensile Properties (ASTM D638):

This standard test method is used to determine the tensile strength, Young's modulus, and elongation at break of plastics.[1][2][7]

  • Test specimens are prepared in a standard dumbbell shape by injection molding or machining from a sheet.

  • The specimens are conditioned at a specific temperature and humidity (e.g., 23°C and 50% relative humidity) for a set period.[8]

  • The specimen is mounted in the grips of a universal testing machine.

  • A uniaxial tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • The force and the elongation of the specimen are continuously recorded to generate a stress-strain curve, from which the key tensile properties are calculated.

Chemical Resistance Testing (ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents.[9]

  • Standardized test specimens of the polymer are prepared.

  • The initial weight, dimensions, and appearance of the specimens are recorded.

  • The specimens are immersed in the test chemical for a specified duration and at a controlled temperature.

  • After the exposure period, the specimens are removed, cleaned, and dried.

  • The changes in weight, dimensions, and appearance are recorded.

  • The mechanical properties (e.g., tensile strength) of the exposed specimens are measured and compared to those of unexposed control specimens to quantify the effect of the chemical exposure.[10]

Visualizations

Logical Relationship of Phthalic Acid Isomers to Polymer Properties

The following diagram illustrates the relationship between the isomeric structure of the phthalic acid monomer and the resulting polymer properties.

G cluster_isomers Phthalic Acid Isomers cluster_structure Polymer Chain Structure cluster_properties Resulting Polymer Properties terephthalic Terephthalic Acid (para) linear Linear & Symmetrical terephthalic->linear leads to isophthalic Isophthalic Acid (meta) kinked Kinked & Asymmetrical isophthalic->kinked leads to phthalic Phthalic Acid (ortho) irregular Irregular & Bulky phthalic->irregular leads to high_mech High Mechanical Strength High Thermal Stability linear->high_mech results in flex_chem Good Flexibility Enhanced Chemical Resistance kinked->flex_chem results in low_mech Lower Mechanical Strength Lower Thermal Stability irregular->low_mech results in

Caption: Relationship between phthalic acid isomer structure and polymer properties.

Experimental Workflow for Polymer Performance Comparison

This diagram outlines the typical workflow for synthesizing and characterizing polymers to compare their performance.

G start Select Phthalic Acid Isomer (Terephthalic, Isophthalic, Phthalic) synthesis Polymer Synthesis (Melt Polycondensation) start->synthesis characterization Polymer Characterization synthesis->characterization thermal Thermal Analysis (DSC, TGA) characterization->thermal mechanical Mechanical Testing (Tensile, Impact) characterization->mechanical chemical Chemical Resistance Testing characterization->chemical data Data Analysis & Comparison thermal->data mechanical->data chemical->data end Performance Evaluation data->end

Caption: Workflow for comparing the performance of polymers from phthalic acid isomers.

References

A Comparative Guide to the Coordination Chemistry of Phthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile coordination capabilities of phthalic acid and its derivatives have positioned them as crucial building blocks in the construction of a wide array of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. The presence of two carboxylic acid groups in the ortho position allows for a variety of coordination modes, leading to diverse structural topologies and, consequently, a broad spectrum of applications in catalysis, sensing, and materials science. This guide provides a comparative overview of the coordination chemistry of phthalic acid and its substituted derivatives, supported by experimental data and detailed protocols.

Structural Comparison of Metal-Phthalate Complexes

The coordination of phthalate ligands to metal centers is highly dependent on the metal ion, the presence of ancillary ligands, and the reaction conditions. This leads to a rich variety of coordination modes and molecular geometries. Below is a comparative table of structural parameters for selected cobalt(II) and copper(II) phthalate coordination polymers.

CompoundMetal IonCoordination GeometryM-O (carboxylate) Bond Lengths (Å)M-N (ancillary ligand) Bond Lengths (Å)Reference
{Co(HL)₂(μ-L₂)(H₂O)₂}nCo(II)Distorted Octahedral2.088(3), 2.116(3)2.155(3), 2.169(3)[1]
{[Cu(HL)₂(μ-L₂)H₂O]·H₂O}nCu(II)Square-pyramidal1.931(3), 1.957(3)2.011(4), 2.311(4)[1]
[{Cu(O₂C-μ₂-C₆H₅-μ₁-CO₂)₂}·2H₂O]nCu(II)Distorted Octahedral1.956(2)-2.463(2)N/A[2]

HL = Phthalic acid monoanion, L₂ = 2-aminopyrazine

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. The following sections provide step-by-step protocols for key experiments in the study of phthalic acid-based coordination complexes.

Synthesis of a Copper(II)-Phthalate Coordination Polymer

This protocol is adapted from the synthesis of a 3D copper(II) coordination polymer with o-phthalic acid.[2]

  • Reactant Preparation: Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) and (2-butoxycarbonyl)benzoic acid in a suitable solvent such as methanol.

  • Reaction: Mix the solutions at room temperature and stir for several hours. The phthalic acid ligand is generated in situ from the hydrolysis of (2-butoxycarbonyl)benzoic acid.

  • Crystallization: Allow the resulting solution to stand for several days. Blue crystals of the coordination polymer will form.

  • Isolation and Washing: Collect the crystals by filtration, wash with the mother liquor, and then with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator over anhydrous calcium chloride.

Characterization Techniques

IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate groups to the metal center.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground coordination complex with dry KBr powder. Press the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the complex with that of the free phthalic acid ligand. A shift in the asymmetric and symmetric stretching vibrations of the carboxylate groups (typically around 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively) indicates coordination to the metal ion.[3]

TGA provides information on the thermal stability of the coordination polymer and the presence of solvent molecules.[4][5][6][7]

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

  • Data Analysis: The resulting TGA curve plots the percentage weight loss against temperature. Weight loss at lower temperatures (below 150 °C) usually corresponds to the loss of solvent molecules. Decomposition of the organic ligand occurs at higher temperatures.

Performance in Functional Applications

Phthalic acid-based coordination polymers and MOFs exhibit promising performance in various applications, including catalysis and luminescence-based sensing.

Catalytic Activity

Metal-organic frameworks with phthalate linkers can act as heterogeneous catalysts. The turnover frequency (TOF) is a key metric for comparing catalytic performance.

CatalystReactionTurnover Frequency (TOF)Reference
MIL-101(Cr)One-pot synthesis of 2,4,5-tri-substituted imidazoles150 h⁻¹[8]
Fe-MOF-74/MIPTargeted degradation of dimethyl phthalate-[9]
Surface-anchored UiO-66Cyanosilylation of benzaldehydeSignificantly enhanced compared to bulk MOF[10]
Luminescence-Based Sensing

Lanthanide complexes with phthalic acid derivatives are of particular interest for their unique luminescent properties, which can be harnessed for chemical sensing.[11] The quantum yield and detection limit are critical parameters for evaluating the performance of these sensors.

Complex SystemAnalyteQuantum Yield (Φ)Detection LimitReference
(Eu₀.₁Y₀.₉)₂(1,4-bdc)₃·4H₂O-~15%N/A[12]
Eu(hth)₃(tppo)-up to 66%N/A[13]
MIPs@BL-MOFDimethyl phthalate (DMP)-3.29 nmol L⁻¹[14]
Lanthanide-based SCNPsCu²⁺-30 µM ("visual pass/fail")[15]
Lanthanide MOF Sensor AHg(II)-1.0 x 10⁻⁸ M[16]

bdc = benzenedicarboxylate; hth = a β-diketonate ligand; tppo = triphenylphosphine oxide; MIPs@BL-MOF = Molecularly Imprinted Polymers@Bimetallic Lanthanide MOF; SCNPs = Single-Chain Nanoparticles

Visualizing Coordination Chemistry

Graphviz diagrams can be used to illustrate key concepts in the coordination chemistry of phthalic acid derivatives.

Coordination Modes of Phthalate Ligands

The phthalate anion can coordinate to metal centers in various ways, leading to different structural dimensionalities.

coordination_modes cluster_ligand Phthalate Ligand cluster_modes Coordination Modes L Phthalate M1 Monodentate L->M1 One carboxylate O M2 Bidentate Chelating L->M2 Both carboxylate O's to one metal M3 Bidentate Bridging L->M3 Carboxylate O's to two metals

Coordination modes of the phthalate ligand.
General Synthetic Workflow

The synthesis of phthalate-based coordination polymers typically follows a straightforward solution-based method.

synthesis_workflow Reactants Metal Salt + Phthalic Acid Derivative Mixing Mixing and Stirring Reactants->Mixing Solvent Solvent (e.g., DMF, Ethanol, Water) Solvent->Mixing Reaction Reaction (e.g., Solvothermal, Room Temp.) Mixing->Reaction Crystallization Crystallization Reaction->Crystallization Isolation Isolation (Filtration) Crystallization->Isolation Product Coordination Polymer/MOF Isolation->Product

General workflow for synthesizing phthalate coordination polymers.
Luminescence Sensing Mechanism

Luminescent lanthanide-phthalate complexes can act as sensors, where the binding of an analyte modulates the emission intensity.

sensing_mechanism cluster_process Sensing Process Excitation Excitation (UV light) Complex Ln-Phthalate Complex Excitation->Complex Analyte Analyte Complex->Analyte Binding Quenching Luminescence Quenching Complex->Quenching Emission Luminescence Complex->Emission No Analyte Analyte->Quenching

Conceptual diagram of luminescence quenching-based sensing.

References

Validating the structure of synthesized 4-Methylphthalic acid with a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's structure is a critical step in ensuring data integrity and product quality. This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized 4-Methylphthalic acid against a reference standard, complete with experimental protocols and data interpretation.

The structural elucidation of a newly synthesized batch of this compound requires a multi-faceted analytical approach. By comparing data from the synthesized sample to that of a certified reference standard, researchers can definitively confirm the compound's identity, purity, and integrity. This guide outlines the key analytical techniques and presents a clear workflow for this validation process.

Workflow for Structural Validation

The following workflow outlines a systematic approach to validating the structure of synthesized this compound. This process involves a series of spectroscopic and chromatographic analyses, with the data from the synthesized sample being compared at each stage to the data from a known reference standard.

G cluster_synthesis Synthesis & Purification cluster_reference Reference Standard cluster_analysis Analytical Techniques cluster_comparison Data Comparison & Validation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Analyze FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Analyze MS Mass Spectrometry Synthesized_Product->MS Analyze HPLC HPLC Analysis Synthesized_Product->HPLC Analyze Reference_Standard Certified Reference Standard of this compound Reference_Standard->NMR Analyze Reference_Standard->FTIR Analyze Reference_Standard->MS Analyze Reference_Standard->HPLC Analyze Comparison Compare Spectral & Chromatographic Data NMR->Comparison FTIR->Comparison MS->Comparison HPLC->Comparison Validation Structure Validated Comparison->Validation Data Match Further_Investigation Further Investigation Required Comparison->Further_Investigation Discrepancies Found

Caption: Workflow for the structural validation of synthesized this compound.

Data Presentation: A Comparative Analysis

A direct comparison of the data obtained from the synthesized this compound and the reference standard is essential. The following tables summarize the expected results from key analytical techniques.

Table 1: Physical and Chromatographic Properties

ParameterReference StandardSynthesized Sample
Melting Point (°C) 146-148[1]To be determined
HPLC Retention Time (min) To be determinedTo be determined
Purity (%) >98.0[2][3]To be determined

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference StandardSynthesized Sample
~7.8d1HAromatic CHConsistentTo be determined
~7.5d1HAromatic CHConsistentTo be determined
~7.3s1HAromatic CHConsistentTo be determined
~2.4s3H-CH₃ConsistentTo be determined
~13.0br s2H-COOHConsistentTo be determined

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)

Chemical Shift (ppm)AssignmentReference StandardSynthesized Sample
~168-COOHConsistentTo be determined
~167-COOHConsistentTo be determined
~142Aromatic C-CH₃ConsistentTo be determined
~134Aromatic CConsistentTo be determined
~132Aromatic CHConsistentTo be determined
~130Aromatic CHConsistentTo be determined
~129Aromatic CConsistentTo be determined
~128Aromatic CHConsistentTo be determined
~21-CH₃ConsistentTo be determined

Table 4: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)AssignmentReference StandardSynthesized Sample
3300-2500 (broad)O-H stretch (Carboxylic Acid)ConsistentTo be determined
~1700C=O stretch (Carboxylic Acid)ConsistentTo be determined
~1600, ~1480C=C stretch (Aromatic)ConsistentTo be determined
~1300C-O stretchConsistentTo be determined
~900O-H bendConsistentTo be determined

Table 5: Mass Spectrometry Data

m/zAssignmentReference StandardSynthesized Sample
180.04[M]⁺ConsistentTo be determined
163.04[M-OH]⁺ConsistentTo be determined
135.05[M-COOH]⁺ConsistentTo be determined

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound and the reference standard in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Determine the chemical shifts of the carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr pellet press.

Procedure:

  • Sample Preparation: Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • Analyze the molecular ion peak and the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Instrumentation: HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase).

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which for phthalic acids often consists of an acetonitrile and water mixture with an acid modifier like phosphoric acid or formic acid.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Set the column temperature.

    • Equilibrate the column with the mobile phase.

    • Inject the sample and the reference standard.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Compare the retention time of the major peak in the synthesized sample to that of the reference standard.

    • Calculate the purity of the synthesized sample based on the peak area percentage.

By following these protocols and comparing the resulting data as outlined in the tables, researchers can confidently validate the structure of their synthesized this compound. Any significant deviation from the reference standard data would indicate the presence of impurities or an incorrect structure, necessitating further investigation and purification.

References

A Comparative Spectroscopic Analysis: 4-Methylphthalic Acid vs. Its Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 4-Methylphthalic acid and its corresponding anhydride, 4-Methylphthalic anhydride, using data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The conversion of a dicarboxylic acid to its cyclic anhydride results in distinct changes in the molecule's vibrational modes, electronic environment of its nuclei, and fragmentation patterns upon ionization. These differences are readily observable through spectroscopic techniques, providing clear markers for distinguishing between the two compounds.

Chemical Structures

This compound is an aromatic dicarboxylic acid with the molecular formula C₉H₈O₄ and a molecular weight of approximately 180.16 g/mol .

4-Methylphthalic anhydride is the cyclic anhydride of this compound, possessing the molecular formula C₉H₆O₃ and a molecular weight of approximately 162.14 g/mol .[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key difference between the IR spectra of this compound and its anhydride lies in the characteristic absorptions of the carboxylic acid and anhydride moieties.

Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-Methylphthalic Anhydride
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)Absent
C=O Stretch (Carboxylic Acid)~1700Absent
C=O Stretch (Anhydride)Absent~1850 and ~1770 (two bands)
C-O StretchPresentPresent

The broad O-H stretching vibration in the spectrum of this compound is a hallmark of the hydrogen-bonded carboxylic acid dimers. This feature is completely absent in the anhydride. Furthermore, the single C=O stretching band of the carboxylic acid is replaced by two distinct C=O stretching bands in the anhydride, corresponding to the symmetric and asymmetric vibrations of the carbonyl groups in the five-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of both compounds show signals corresponding to the aromatic protons and the methyl group protons. However, the most significant difference is the presence of a carboxylic acid proton signal in this compound.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentThis compound4-Methylphthalic Anhydride
Carboxylic Acid (-COOH)~10-13 (broad singlet)Absent
Aromatic Protons~7.3 - 7.9~7.8 - 8.0
Methyl Protons (-CH₃)~2.4~2.5

The downfield chemical shift of the carboxylic acid proton is highly characteristic and serves as a definitive marker for the presence of the acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also exhibit key differences, particularly in the chemical shifts of the carbonyl carbons.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentThis compound4-Methylphthalic Anhydride
Carbonyl Carbon (-C=O)~168-172~160-165
Aromatic Carbons~125-150~120-155
Methyl Carbon (-CH₃)~21~22

The carbonyl carbons of the anhydride are typically observed at a slightly upfield position compared to those of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. The molecular ion peak and the fragmentation patterns are distinct for this compound and its anhydride.

Table 4: Comparison of Key Mass Spectrometry Data (m/z)

FeatureThis compound4-Methylphthalic Anhydride
Molecular Ion Peak [M]⁺180162
Key Fragment 1162 ([M-H₂O]⁺)118
Key Fragment 2134 ([M-H₂O-CO]⁺)90
Key Fragment 3118 ([M-COOH - H]⁺)89

This compound readily loses a molecule of water (18 Da) from its molecular ion to form a fragment with an m/z of 162, which corresponds to the molecular weight of the anhydride. This is a very common fragmentation pathway for dicarboxylic acids. The anhydride, on the other hand, exhibits a different fragmentation pattern, with characteristic losses of CO and CO₂.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.

  • Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

  • The sample and KBr are thoroughly mixed by grinding until a homogenous fine powder is obtained.

  • The mixture is transferred to a pellet die.

  • The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • The KBr pellet is then placed in the sample holder of the FTIR spectrometer for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation and Data Acquisition:

  • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The NMR tube is placed in the spectrometer's probe.

  • For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlet peaks for each unique carbon atom.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Analysis:

  • A small amount of the solid sample is placed in a capillary tube or on a direct insertion probe.

  • The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.

  • The sample is heated to induce vaporization.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow and Transformation

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample This compound or 4-Methylphthalic Anhydride IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Chemical Environment of Nuclei NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structural\nDifferentiation Structural Differentiation IR_Data->Structural\nDifferentiation NMR_Data->Structural\nDifferentiation MS_Data->Structural\nDifferentiation

Caption: Workflow for spectroscopic differentiation.

Acid_to_Anhydride_Transformation Acid This compound (C₉H₈O₄) Anhydride 4-Methylphthalic Anhydride (C₉H₆O₃) Acid->Anhydride Heat / Dehydrating Agent Water H₂O Anhydride->Acid + H₂O (Hydrolysis)

Caption: Chemical transformation between the acid and anhydride.

References

Safety Operating Guide

Navigating the Disposal of 4-Methylphthalic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-methylphthalic acid, a crucial step in maintaining laboratory safety and environmental compliance, requires a systematic approach. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Note that while the user requested information on this compound, the available safety data sheets predominantly refer to 4-methylphthalic anhydride. The following procedures are based on the anhydride and should be confirmed for this compound specifically, though the general principles of handling chemical waste remain the same.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE) and Handling Precautions:

Equipment/ActionSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.To prevent eye irritation from dust or splashes.[1]
Hand Protection Chemical impermeable gloves.To prevent skin irritation upon contact.[1]
Respiratory Protection Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[2]To avoid inhalation of dust, which can cause respiratory tract irritation.[3]
Protective Clothing Wear suitable protective clothing.To minimize skin contact.[1]
Handling Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools.[1]To prevent inhalation and reduce the risk of ignition.

First Aid Measures in Case of Exposure:

Exposure RouteFirst Aid Procedure
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical aid.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The following is a general procedural workflow:

  • Waste Identification and Segregation :

    • Characterize the waste. Determine if the this compound is unused, in solution, or mixed with other chemicals.

    • Segregate the waste into a designated, properly labeled, and closed container.[1]

  • Container Management :

    • Use a suitable and closed container for disposal.[1]

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

  • Spill Management :

    • In case of a spill, avoid dust formation.[1][5]

    • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

    • Collect the spilled material by sweeping or vacuuming and place it into a suitable disposal container.[3][5]

    • Prevent the chemical from entering drains.[1][4]

  • Final Disposal :

    • Dispose of the contents and container at an approved waste disposal plant.

    • Entrust the disposal to a licensed waste disposal company.[4]

    • Discharge into the environment must be avoided.[1]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Waste Type (Unused, Contaminated, Spill) start->assess spill Spill or Leak assess->spill Accidental Release containerized Containerized Waste assess->containerized Routine Disposal cleanup Contain & Clean Up Spill - Use appropriate PPE - Avoid dust formation - Prevent entry into drains spill->cleanup collect Collect in a Labeled, Closed Container containerized->collect cleanup->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage disposal Engage Licensed Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these safety protocols and disposal procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Personal protective equipment for handling 4-Methylphthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 4-Methylphthalic acid, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing exposure and ensuring safe disposal.

Hazard Summary

This compound is a chemical that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Ingestion may lead to gastrointestinal irritation.[1][2][4] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to avoid dust generation and accumulation.[1][2][3]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment for handling this compound, based on established safety protocols.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required if there is a splash hazard.Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing to prevent skin exposure, such as a lab coat.Gloves must be inspected prior to use and selected based on the specific laboratory conditions and potential for exposure.[2][3]
Respiratory A dust respirator or a NIOSH/MSHA approved respirator.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use, especially when dust may be generated.[2]

Operational Plan for Handling this compound

This step-by-step protocol ensures the safe handling of this compound from preparation to post-handling cleanup.

1. Pre-Handling Preparations:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1]
  • PPE Inspection: Inspect all personal protective equipment for integrity before use.
  • Material Review: Review the Safety Data Sheet (SDS) for this compound before beginning work.

2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.
  • Minimize Dust: Handle the chemical carefully to minimize the generation of dust.[1][2][3]
  • Portioning: If transferring the chemical, do so in a way that avoids creating airborne particles.
  • Container Management: Keep the container of this compound tightly closed when not in use.[2][3]

3. Post-Handling Decontamination:

  • Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.
  • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Contaminated clothing should be removed and washed before reuse.[1][2]
  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3][4]

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Chemical Waste Disposal:

  • Containerization: Place waste this compound into a suitable, labeled, and closed container for disposal.[1][2]
  • Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
  • Regulatory Compliance: All disposal must be in accordance with federal, state, and local regulations.

2. Contaminated PPE Disposal:

  • Gloves: Dispose of contaminated gloves as chemical waste.
  • Clothing: If disposable, treat contaminated clothing as hazardous waste. If reusable, launder separately and thoroughly before reuse.[1][2]
  • Other Materials: Any other materials, such as paper towels used for cleaning spills, should be placed in a sealed bag and disposed of as chemical waste.

Workflow for Safe Handling and Disposal of this compound

cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_vent Ensure Ventilation prep_equip Check Emergency Equipment prep_vent->prep_equip prep_ppe Inspect PPE prep_equip->prep_ppe prep_sds Review SDS prep_ppe->prep_sds handle_ppe Don PPE prep_sds->handle_ppe handle_dust Minimize Dust handle_ppe->handle_dust handle_container Keep Container Closed handle_dust->handle_container post_clean Clean Work Area handle_container->post_clean post_ppe Doff PPE post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash disp_chem Dispose Chemical Waste post_wash->disp_chem disp_ppe Dispose Contaminated PPE disp_chem->disp_ppe

Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.